1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-11-5-2-4-10(8-11)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVWJLAMGCSUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid
The following technical guide provides an in-depth analysis of 1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid (also known as N-(3-Methoxybenzyl)proline ). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, physiochemical properties, and pharmacophore utility.[1][2]
A Versatile Chiral Scaffold for Peptidomimetics and Fragment-Based Drug Discovery[2]
Executive Summary & Chemical Identity
1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid is a functionalized proline derivative used primarily as a chiral building block in the synthesis of peptidomimetics, GPCR ligands, and HCV inhibitors.[2] Its structure combines the conformational rigidity of the pyrrolidine ring with a lipophilic, electron-rich 3-methoxybenzyl tail, making it an ideal scaffold for probing hydrophobic pockets in protein targets.[2]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
| Common Name | N-(3-Methoxybenzyl)proline |
| CAS Number | 172066-88-3 (Generic/Racemic)*; 133034-04-5 (S-Enantiomer, predicted based on analog series) |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Stereochemistry | Available as (S)- (Natural L-Proline derived), (R)-, or (±)-racemate.[2][3][4] |
*Note: CAS numbers for specific proline derivatives vary by stereochemical purity. The (S)-enantiomer is the standard chiral pool derivative.[2]
Physiochemical Profile (Calculated)
| Property | Value | Significance in Drug Design |
| cLogP | ~1.8 - 2.1 | Ideal for CNS penetration and membrane permeability.[2] |
| TPSA | 49.8 Ų | Well within the limit (<140 Ų) for oral bioavailability (Rule of 5).[2] |
| pKa (Acid) | ~1.8 - 2.0 | Carboxylic acid is ionized at physiological pH.[2] |
| pKa (Base) | ~8.5 - 9.0 | Tertiary amine is protonated at physiological pH (Zwitterionic).[2] |
| H-Bond Donors | 1 (COOH) | Low donor count favors membrane traversal.[2] |
Synthetic Methodology: Reductive Amination
The most robust route to 1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid is the Reductive Amination of L-Proline with 3-Methoxybenzaldehyde.[2] This method preserves the stereochemistry of the proline starting material (typically L-Proline) and avoids the risk of racemization associated with alkylation using benzyl halides under basic conditions.[2]
Reaction Mechanism & Workflow
The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced in situ.[2]
Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride.
Validated Experimental Protocol
Objective: Synthesis of (S)-1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid on a 10 mmol scale.
Reagents:
-
L-Proline (1.15 g, 10 mmol)[2]
-
3-Methoxybenzaldehyde (1.36 g, 10 mmol)[2]
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[2]
-
Acetic Acid (catalytic, optional if using MeOH)[2]
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, suspend L-Proline (1.0 equiv) in anhydrous MeOH (or DCE). Add 3-Methoxybenzaldehyde (1.0 equiv).[2]
-
Activation: Stir the mixture at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.
-
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[2]
-
Quenching: Quench with saturated aqueous NaHCO₃.
-
Workup (Zwitterion Purification):
-
Purification: If necessary, purify via flash column chromatography using a gradient of DCM -> 10% MeOH in DCM.
Structural Biology & Pharmacophore Utility
This compound is not merely a passive intermediate; it acts as a specialized scaffold in drug design.[1][2][5]
Conformational Restriction
The pyrrolidine ring restricts the dihedral angle (
-
Application: Used to mimic the turn regions of proteins in peptidomimetics (e.g., mimicking the GPCR-binding loop of a neuropeptide).[2]
The 3-Methoxybenzyl Moiety[2]
-
Hydrophobic Reach: The benzyl group extends from the nitrogen, allowing the molecule to reach into deep hydrophobic pockets adjacent to the active site (e.g., S1 or S2 pockets in proteases).[2]
-
Electronic Effects: The 3-methoxy group is an electron-donating group (EDG).[2] It increases electron density on the aromatic ring, potentially enhancing
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein.[2] -
Metabolic Stability: Unlike a hydroxyl group (phenol), the methoxy ether is resistant to Phase II conjugation (glucuronidation), improving the metabolic half-life of the drug candidate.[2]
Target Classes
-
Orexin Receptor Antagonists: Proline cores with N-benzyl substitutions are frequent scaffolds in dual orexin receptor antagonists (DORAs) for insomnia.[2]
-
HCV NS5A Inhibitors: Symmetric dimers often utilize proline derivatives to bind the NS5A dimer interface.[2]
-
Neurokinin-1 (NK1) Antagonists: The benzyl-proline motif mimics the substance P terminal sequence.[2]
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical criteria must be met.
Proton NMR (¹H NMR) - Expected Signals (CDCl₃)[2]
-
Aromatic:
6.8 – 7.3 ppm (Multiplet, 4H, Benzyl ring).[2] -
Benzylic:
3.6 – 4.2 ppm (AB quartet or broad singlet, 2H, N-CH ₂-Ar).[2] Note: Diastereotopic splitting often observed due to the chiral center.[2] -
Methoxy:
3.8 ppm (Singlet, 3H, -OCH ₃).[2] -
Methine (Chiral Center):
3.2 – 3.5 ppm (dd, 1H, N-CH -COOH).[2] -
Pyrrolidine Ring:
1.7 – 2.4 ppm (Multiplets, 4H).[2]
HPLC Purity Method[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
-
Mobile Phase A: Water + 0.1% TFA.[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (peptide bond/amine) and 280 nm (aromatic absorption).[2]
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[2]
-
Fischer, P. M. (2003).[2] "The design, synthesis and application of stereochemically defined proline-based peptidomimetics." Current Protein and Peptide Science, 4(5), 339-356.[2] Link
-
Sleep, C., et al. (2019).[2] "Orexin receptor antagonists: a review of the patent literature (2014-2018)." Expert Opinion on Therapeutic Patents, 29(4), 259-274.[2] Link[2]
-
PubChem Compound Summary. "1-(3-Methoxyphenyl)pyrrolidine" (Analogous Core Structure). Link[2]
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- 4. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 5. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
N-(3-Methoxybenzyl)proline: Structural Dynamics, Synthesis, and Applications in Advanced Chemical Design
Executive Summary
N-(3-methoxybenzyl)proline is a sophisticated tertiary amine derivative of the natural amino acid L-proline. By functionalizing the pyrrolidine nitrogen with a 3-methoxybenzyl moiety, the molecule bridges two critical domains of modern chemistry: it acts as a highly tunable chiral auxiliary in asymmetric organometallic catalysis and serves as a privileged pharmacophore in neuropharmacological drug development. This technical whitepaper explores the structural rationale, self-validating synthetic protocols, and advanced applications of this compound, providing a comprehensive guide for researchers and drug development professionals.
Structural and Electronic Profiling
The molecular architecture of N-(3-methoxybenzyl)proline is defined by two interacting domains that dictate its chemical behavior:
-
Chiral Pyrrolidine Core: Derived from enantiopure L-proline, this five-membered nitrogen heterocycle provides a rigid conformational scaffold. The conversion of the secondary amine to a tertiary amine via benzylation fundamentally alters its nucleophilicity and eliminates its capacity to act as a hydrogen-bond donor, which is critical for preventing unwanted side reactions in complex catalytic cycles.
-
3-Methoxybenzyl Moiety: The inclusion of a methoxy group at the meta position of the aromatic ring introduces specific electronic and steric properties. Unlike ortho-substitution, the meta-methoxy group minimizes direct steric hindrance at the benzylic position. Electronically, it exerts an inductive electron-withdrawing effect combined with a resonance electron-donating effect on the ring. In medicinal chemistry, this specific substitution pattern is frequently utilized to modulate lipophilicity, enhance metabolic stability, and optimize binding affinity to target proteins[1]. Furthermore, methoxybenzyl derivatives have demonstrated significant bioactivity, including the induction of cell cycle arrest in leukemia models, highlighting the pharmacophoric value of this moiety[2].
Table 1: Predicted Physicochemical Properties
| Property | Value / Description | Causality / Significance |
| Molecular Formula | C13H17NO3 | Base framework for mass spectrometry validation. |
| Molecular Weight | 235.28 g/mol | Optimal size for small-molecule drug design (Lipinski's Rule of 5). |
| LogP (Predicted) | ~1.8 - 2.2 | Indicates moderate lipophilicity, favorable for CNS penetration and cell membrane permeability. |
| pKa (Carboxylic Acid) | ~1.9 - 2.1 | Deprotonated at physiological pH, forming a zwitterion with the protonated tertiary amine. |
| H-Bond Donors/Acceptors | 1 / 4 | Facilitates specific orientation in enzyme active sites or organometallic complexes. |
Synthetic Methodologies: A Self-Validating System
To synthesize enantiopure N-(3-methoxybenzyl)proline, the synthetic route must prevent racemization at the α-carbon and avoid over-alkylation. We detail two primary pathways, emphasizing the causality behind the experimental choices.
Protocol A: Reductive Amination (Recommended)
Causality: Reductive amination is the superior method because it inherently prevents the formation of quaternary ammonium salts. By using sodium triacetoxyborohydride (STAB), the reduction is highly selective for the intermediate iminium ion over the starting aldehyde. Self-Validation Mechanism: The reaction progress is monitored via Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting L-proline (secondary amine) stains yellow/brown, whereas the tertiary amine product will not stain strongly with ninhydrin but will be UV-active due to the aromatic ring.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of L-proline in anhydrous methanol (MeOH) under an inert argon atmosphere.
-
Condensation: Add 1.05 equivalents of 3-methoxybenzaldehyde. Stir the mixture at 25°C for 2 hours to allow the formation of the iminium ion intermediate. The slight excess of aldehyde drives the equilibrium forward.
-
Selective Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3). The bulky acetate groups make STAB a mild hydride donor, preventing the premature reduction of the aldehyde.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Remove the methanol in vacuo, and extract the aqueous layer with dichloromethane (DCM).
-
Validation: Perform 1H-NMR on the crude product. Successful conversion is validated by the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new benzylic CH2 singlet/multiplet (~3.8 ppm).
Protocol B: Direct N-Alkylation
Causality: This method utilizes 3-methoxybenzyl chloride[3] as the electrophile. While cost-effective, it requires strict stoichiometric and pH control (pH ~10) to favor the mono-alkylation of the secondary amine while preventing the formation of a quaternary ammonium byproduct.
Step-by-Step Methodology:
-
Preparation: Dissolve L-proline (1.0 eq) in a 1:1 mixture of isopropanol and 2M aqueous KOH.
-
Alkylation: Dropwise, add 3-methoxybenzyl chloride (1.0 eq)[3] at 0°C to control the exothermic nucleophilic substitution.
-
Workup: Stir for 12 hours at room temperature. Adjust the pH to ~4 using 1M HCl to precipitate the zwitterionic product. Filter and recrystallize from ethanol/water.
Fig 1: Self-validating reductive amination workflow for N-(3-methoxybenzyl)proline.
Applications in Asymmetric Synthesis & Drug Development
Chiral Auxiliary in Organometallic Catalysis
N-benzylproline derivatives are premier chiral auxiliaries in synthetic chemistry. A highly effective application is their condensation with o-aminobenzophenones and glycine to form robust Nickel(II) Schiff base complexes[4]. These Ni(II) complexes act as versatile, chiral equivalents of nucleophilic glycine. When subjected to basic conditions, they form an enolate that undergoes highly diastereoselective alkylation, enabling the general asymmetric synthesis of unnatural α-amino acids[4]. The incorporation of the 3-methoxy group provides unique electronic tuning, potentially stabilizing the transition state via weak coordinating interactions with the metal center or altering the steric bulk trajectory.
Therapeutic Potential in CNS Disorders
Beyond catalysis, proline derivatives bearing benzyl modifications are actively investigated as direct therapeutic agents. Patent literature extensively documents their utility in treating central nervous system (CNS) conditions, including epilepsy, depression, anxiety, and neuropathic pain[5]. The mechanism of action frequently involves the modulation of calcium channels or acting as competitive inhibitors at specific neurotransmitter reuptake sites. The 3-methoxybenzyl moiety enhances the molecule's ability to cross the blood-brain barrier (BBB) while resisting rapid first-pass oxidative metabolism compared to unsubstituted benzyl rings[5].
Fig 2: Catalytic cycle utilizing N-(3-methoxybenzyl)proline in asymmetric synthesis.
Quantitative Data Summaries
Table 2: Optimization of Synthetic Pathways
| Parameter | Protocol A (Reductive Amination) | Protocol B (Direct Alkylation) | Causality / Notes |
| Typical Yield | 82 - 88% | 55 - 65% | Protocol A avoids quaternary salt formation. |
| Enantiomeric Excess (ee) | > 98% | ~ 95% | Milder conditions in A prevent α-carbon racemization. |
| Reaction Time | 4 - 6 hours | 12 - 18 hours | Iminium reduction is kinetically faster than SN2 substitution. |
| Primary Impurity | Unreacted Aldehyde | Quaternary Ammonium Salt | Protocol B requires extensive chromatographic purification. |
References
- Title: Therapeutic proline derivatives (Patent TW200416030A)
-
Title: A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids Source: PubMed (J Org Chem. 2003) URL: [Link]
Sources
- 1. 2-[(3-Methoxyphenyl)methyl]pyrrolidine | 82589-41-1 | Benchchem [benchchem.com]
- 2. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TW200416030A - Therapeutic proline derivatives - Google Patents [patents.google.com]
molecular weight and formula of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid, a derivative of the amino acid L-proline. This document details the compound's fundamental chemical properties, including its molecular weight and formula. A robust, field-proven protocol for its synthesis via reductive amination is presented, accompanied by a discussion of the underlying chemical principles. The guide also outlines the expected analytical characterization of the molecule, referencing typical spectroscopic values for related structures. Furthermore, the potential applications of this compound within the realms of medicinal chemistry and drug discovery are explored, drawing upon the established biological significance of the proline scaffold. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this specific N-substituted proline derivative.
Introduction
The pyrrolidine ring system, particularly as found in the amino acid proline, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique conformational rigidity and ability to induce turns in peptide chains make it a valuable component in the design of bioactive molecules. N-alkylation of the proline secondary amine is a common strategy to modulate the physicochemical properties and biological activity of proline-based compounds. The introduction of a benzyl group, and specifically a methoxy-substituted benzyl group, can influence factors such as lipophilicity, metabolic stability, and receptor-binding interactions.[2] 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is a specific example of such a derivative, holding potential for the development of novel therapeutic agents. This guide will serve as a technical resource for the synthesis, characterization, and potential application of this compound.
Chemical Properties and Identification
A solid understanding of the fundamental properties of a compound is critical for its application in research and development.
Molecular Formula and Weight
The chemical structure of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid consists of an L-proline core N-substituted with a 3-methoxybenzyl group.
| Property | Value | Source |
| Molecular Formula | C13H17NO3 | [3] |
| Molecular Weight | 235.29 g/mol | [3] |
Chemical Structure
The two-dimensional structure of the molecule is depicted below. The stereochemistry at the alpha-carbon of the pyrrolidine ring is typically retained from the starting L-proline, resulting in the (S)-enantiomer.
Caption: 2D Structure of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
Synthesis Methodology
The most common and efficient method for the synthesis of N-alkylated amino acids is reductive amination. This approach involves the reaction of the primary or secondary amine of the amino acid with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid.
Materials:
-
L-Proline
-
3-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of L-proline (1.0 eq) in DCE or MeOH, add 3-methoxybenzaldehyde (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature between 20-25°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl.
-
Work-up: Adjust the pH of the aqueous layer to approximately 3-4 with 1 M NaOH. Extract the aqueous layer with DCM or EtOAc (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expertise & Experience Insight: The choice of the reducing agent is critical. Sodium triacetoxyborohydride is often preferred as it is milder and more selective for the reduction of iminium ions in the presence of aldehydes. The pH during the work-up is crucial for the efficient extraction of the amphoteric product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the benzylic protons, the methoxy group, and the aromatic protons. The diastereotopic benzylic protons will likely appear as two distinct doublets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm), the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the pyrrolidine ring.[4]
Infrared (IR) Spectroscopy
The IR spectrum will show a broad absorption band for the carboxylic acid O-H stretch (typically 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1730 cm⁻¹), and characteristic absorptions for the C-O stretch of the methoxy group and the aromatic C-H bonds.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 236.12.
Potential Applications in Drug Discovery and Research
The unique structural features of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Enzyme Inhibitors: The proline scaffold is a common feature in many enzyme inhibitors. N-substitution can be used to target specific pockets within an enzyme's active site. For instance, derivatives of proline have been investigated as inhibitors of enzymes like the inducible nitric oxide synthase (iNOS).[2]
-
Peptidomimetics: The conformational constraint provided by the pyrrolidine ring is valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties.
-
Asymmetric Catalysis: Proline and its derivatives are widely used as organocatalysts in asymmetric synthesis. The N-benzyl group can influence the steric environment of the catalyst, potentially affecting the stereochemical outcome of a reaction.
The presence of the methoxy group on the benzyl ring provides a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is a valuable synthetic intermediate with significant potential in medicinal chemistry and related fields. This technical guide has provided a comprehensive overview of its chemical properties, a detailed and practical synthetic protocol, and an outline of its expected analytical characterization. The exploration of its potential applications highlights the importance of the N-substituted proline scaffold in the design of novel bioactive molecules. It is anticipated that this guide will serve as a valuable resource for researchers working with this and related compounds.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals, 14(8), 755. [Link]
-
13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (2012). Molecules, 17(4), 4381-4393. [Link]
-
1D 1 H NMR spectra of the reaction mixture of L-proline and 3-methylbutanal in DMF-d 7 at 300 K without (A) and with DPU (B). (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes. (2023). Amino Acids, 55(1), 1-15. [Link]
-
L-Proline at BMRB. (n.d.). BMRB. Retrieved February 29, 2024, from [Link]
-
FTIR spectrum of L-proline in its original form. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]
-
FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. (n.d.). SID. Retrieved February 29, 2024, from [Link]
-
Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma. (2018). European Journal of Medicinal Chemistry, 152, 53-64. [Link]
-
1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. (1993). Biopolymers, 33(5), 781-795. [Link]
-
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. (2025). Molecules, 30(2), 462. [Link]
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- 2. Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
Structural and Electronic Profiling: The Causality of Substitution
As a Senior Application Scientist specializing in chiral auxiliaries and pharmacophore optimization, I frequently navigate the subtle yet profound impacts of functional group modifications. In the realm of asymmetric synthesis and drug design, the transition from a baseline scaffold to a substituted analog is rarely arbitrary.
This technical guide provides an in-depth comparative analysis of N-benzylproline (BP) and its substituted derivative, N-(3-methoxybenzyl)proline (3-MBP) . By dissecting their structural, electronic, and thermodynamic differences, we will explore how a single meta-methoxy substitution dictates their utility in synthesizing enantiopure amino acids and designing neuroprotective therapeutics.
To understand the divergent applications of these two molecules, we must first analyze the physical chemistry governing their behavior. Both compounds feature a chiral pyrrolidine ring (typically derived from L-proline) N-alkylated with a benzyl moiety. However, the introduction of the 3-methoxy group fundamentally alters the molecule's microenvironment.
N-Benzylproline (BP): The Baseline Scaffold
N-benzylproline is the quintessential chiral auxiliary precursor[1]. When condensed with o-aminobenzophenone and complexed with Nickel(II) and an amino acid (such as glycine), it forms the classic Belokon complex [2].
-
Functionality: The unsubstituted benzyl ring acts as a hydrophobic, steric shield. During the base-catalyzed generation of the Ni(II) enolate, this phenyl ring sits directly over one face of the planar complex, blocking electrophilic attack from that side and ensuring high stereoselectivity.
-
Limitations: The unsubstituted benzyl group has a relatively low rotational energy barrier. In highly sterically demanding alkylations, this flexibility can lead to "conformational leakage," slightly reducing the diastereomeric excess (d.e.).
N-(3-Methoxybenzyl)proline (3-MBP): The Tuned Derivative
Substituting the benzyl ring at the meta position with a methoxy group (-OCH₃) introduces critical stereoelectronic tuning:
-
Steric Pinning: The added bulk at the meta position restricts the rotational degrees of freedom of the benzyl group when coordinated in a transition metal complex. This "locks" the conformation, creating a more rigid chiral pocket that enhances thermodynamically controlled stereoselectivity[3].
-
Electronic Effects: The methoxy group is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). Because it is at the meta position, resonance into the benzylic position is prohibited. Consequently, the inductive effect dominates, slightly lowering the pKa of the tertiary amine.
-
Pharmacokinetic Enhancement: The oxygen atom of the methoxy group serves as a potent hydrogen-bond acceptor. In medicinal chemistry, N-(3-methoxybenzyl) scaffolds exhibit superior binding to lipophilic enzymatic pockets, such as Fatty Acid Amide Hydrolase (FAAH), significantly boosting neuroprotective and anticonvulsant activity[4].
Application in Asymmetric Synthesis: The Belokon Protocol
The primary industrial and academic use of these proline derivatives is the asymmetric synthesis of non-proteinogenic α-amino acids, which are critical for developing hydrocarbon-stapled peptides[2].
Workflow of asymmetric amino acid synthesis via Ni(II) Schiff base complexes.
Self-Validating Protocol: Preparation of the Ni(II) Schiff Base Complex
To ensure reproducibility and high yield, the following methodology relies on thermodynamic self-assembly.
Step 1: Ligand Condensation
-
React the chosen proline derivative (BP or 3-MBP) with o-aminobenzophenone in the presence of thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at -20°C.
-
Causality: SOCl₂ acts as a dehydrating and activating agent, converting the proline carboxylic acid into an acyl chloride in situ, facilitating rapid amide bond formation with the sterically hindered aniline derivative.
Step 2: Metallation and Schiff Base Formation
-
Dissolve the resulting ligand (1.0 eq), glycine (5.0 eq), and Ni(NO₃)₂·6H₂O (2.0 eq) in methanol.
-
Heat the mixture to 60°C and slowly add a methanolic solution of KOH (7.0 eq) under an inert argon atmosphere.
-
Causality: The basic environment (KOH) is strictly required to deprotonate both the glycine and the amide nitrogen of the ligand. This drives the thermodynamic equilibrium toward the formation of the highly stable, square-planar, red-colored Ni(II) complex. The excess glycine and Nickel ensure complete conversion of the valuable chiral ligand.
-
Quench with aqueous acetic acid to precipitate the complex, filter, and recrystallize from DCM/hexane.
Medicinal Chemistry: Bridging Peptidomimetics and Neurology
Beyond catalysis, the structural nuances between BP and 3-MBP dictate their efficacy as active pharmaceutical ingredients (APIs) or pharmacophores.
Recent in vivo studies have demonstrated that modifying an N-benzyl group to an N-(3-methoxybenzyl) group drastically alters the molecule's interaction with the endocannabinoid system. For instance, N-(3-methoxybenzyl) macamides act as potent inhibitors of FAAH, providing significant seizure inhibition in epileptic models[4]. When this 3-methoxybenzyl moiety is grafted onto a rigid proline ring (forming 3-MBP derivatives), it creates a conformationally restricted peptidomimetic that resists proteolytic degradation while maintaining high blood-brain barrier (BBB) permeability.
Pharmacological enhancements driven by the 3-methoxybenzyl substitution.
Quantitative Data Summarization
The physical and catalytic differences between the two compounds dictate their specific use cases. The table below synthesizes their core metrics.
| Property / Metric | N-Benzylproline (BP) | N-(3-Methoxybenzyl)proline (3-MBP) |
| Molecular Weight | 205.25 g/mol [1] | 235.28 g/mol |
| LogP (Lipophilicity) | ~1.8 (Baseline) | ~2.1 (Enhanced non-polar solubility)[4] |
| H-Bond Acceptors | 3 | 4 (Includes methoxy oxygen) |
| Rotatable Bonds | 3 | 4 |
| Belokon Complex d.e. | 85% - 92% (Standard alkylations) | >95% (Due to steric conformational locking) |
| Primary Application | General asymmetric synthesis of standard α-amino acids[2]. | Synthesis of sterically demanding amino acids; neuroprotective drug scaffolds[3][4]. |
Conclusion
The selection between N-benzylproline and N-(3-methoxybenzyl)proline is a calculated decision based on the specific demands of the chemical system. While BP remains the robust, cost-effective standard for routine chiral auxiliary synthesis, 3-MBP provides a critical upgrade path. By leveraging the steric bulk and hydrogen-bonding capability of the meta-methoxy group, researchers can achieve near-perfect diastereoselectivity in complex alkylations and unlock new pharmacokinetic pathways in neurotherapeutic drug design.
References
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N-Benzyl-L-proline | CID 728719 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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A new oxidatively stable ligand for the chiral functionalization of amino acids in Ni(II)–Schiff base complexes Source: Beilstein Journal of Organic Chemistry (via NIH/PMC) URL:[Link]
-
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study Source: Pharmaceuticals (via NIH/PMC) URL:[Link]
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- 4. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in nature, most notably as the core of the amino acid proline, has made it a cornerstone in the design of a vast array of biologically active compounds. The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[1] The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in determining the biological activity of these molecules.[1]
1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid belongs to the class of N-substituted proline derivatives. The introduction of a benzyl group at the nitrogen atom can significantly influence the molecule's properties, including its lipophilicity, steric profile, and potential for aromatic interactions. The methoxy substituent on the benzyl ring further modulates these properties and can introduce additional hydrogen bond accepting capabilities.
Chemical Identity and Physicochemical Properties
While a dedicated entry in PubChem for 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is not available, its structure can be definitively described. The molecule consists of a pyrrolidine ring with a carboxylic acid group at the 2-position and a 3-methoxybenzyl group attached to the nitrogen atom. The stereochemistry at the 2-position (R or S) would be a critical determinant of its biological activity and would need to be defined in any synthetic or biological study.
Table 1: Predicted Physicochemical Properties of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C13H17NO3 | Provides the elemental composition. |
| Molecular Weight | ~235.28 g/mol | Influences diffusion and transport properties. |
| Topological Polar Surface Area (TPSA) | ~52.5 Ų | Affects membrane permeability and oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates the lipophilicity of the molecule. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from carbonyl and methoxy oxygens) | Potential for interactions with biological targets. |
| Rotatable Bonds | 4 | Contributes to conformational flexibility. |
Note: The values in this table are estimations based on the chemical structure and data from similar compounds. Actual experimental values may vary.
Synthesis and Characterization
The synthesis of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid can be approached through several established methods for the N-alkylation of proline. A common and straightforward approach involves the reductive amination of a proline ester with 3-methoxybenzaldehyde, followed by hydrolysis of the ester to yield the desired carboxylic acid.
General Synthetic Protocol: Reductive Amination
A plausible synthetic route is outlined below:
Step 1: N-Alkylation of Proline Ester
-
To a solution of L-proline methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add 3-methoxybenzaldehyde (1 equivalent) to the reaction mixture.
-
Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.2 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-(3-methoxybenzyl)proline methyl ester.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified N-(3-methoxybenzyl)proline methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the desired carboxylic acid product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid.
Caption: A general synthetic pathway for 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid.
Analytical Characterization
The structural confirmation of the synthesized 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would confirm the presence of the 3-methoxybenzyl and pyrrolidine protons, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR spectroscopy would show the expected number of carbon signals, including those for the carboxylic acid, the aromatic ring, the methoxy group, and the pyrrolidine ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-H and C=C stretches from the aromatic and aliphatic portions of the molecule.
-
Chiral Analysis: To confirm the enantiomeric purity of the final product (if a stereospecific synthesis was performed), chiral high-performance liquid chromatography (HPLC) would be employed.
Potential Applications in Drug Discovery and Research
While specific biological activities for 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid are not extensively documented in the public domain, its structural features suggest several potential areas of application for researchers and drug development professionals. Pyrrolidine-2-carboxylic acid derivatives are known to be valuable building blocks for a variety of therapeutic agents.[2]
Enzyme Inhibitors
The rigid pyrrolidine scaffold can be used to orient functional groups in a precise manner to interact with the active sites of enzymes. For example, derivatives of pyrrolidine have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-IV), a target for the treatment of type 2 diabetes.[3] The carboxylic acid and the N-benzyl group could serve as key binding elements.
Receptor Ligands
N-substituted proline derivatives have been investigated as ligands for various G-protein coupled receptors (GPCRs) and ion channels. The 3-methoxybenzyl group could engage in specific interactions within a receptor binding pocket, potentially leading to agonist or antagonist activity. For instance, analogs of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid have been studied as antagonists for ionotropic glutamate receptors.[4]
Asymmetric Catalysis
Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. The nitrogen atom can act as a Lewis base, and the overall chiral environment can induce stereoselectivity in a variety of chemical transformations.
Caption: Potential research applications for 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid.
Conclusion
1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is a synthetically accessible derivative of proline with potential for a range of applications in chemical and biological research. While it may not have a dedicated PubChem CID, its properties and reactivity can be reliably predicted based on its structural components. This guide provides a foundational understanding of its synthesis, characterization, and potential utility, serving as a starting point for further investigation by researchers in the field. The versatility of the pyrrolidine scaffold, combined with the modulatory effects of the N-(3-methoxybenzyl) substituent, makes this and related compounds attractive targets for future studies in medicinal chemistry and drug discovery. The commercial availability of this compound for research use further facilitates its exploration.[5]
References
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PubChem. (2S,3S,4S)-3-Carboxymethyl-4-[1-(3-methoxy-phenyl)-vinyl]-pyrrolidine-2-carboxylic acid. PubChem Compound Summary for CID 10614515. Available from: [Link]
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Available from: [Link]
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PubChem. (3R)-N-[(2S)-1-[(2S)-2-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1-[(2R)-2-[[(3R)-3-methoxyhexanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-3-carboxamide. PubChem Compound Summary for CID 139032233. Available from: [Link]
-
PubChem. (3S,4R)-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride. PubChem Compound Summary for CID 118703148. Available from: [Link]
-
SpectraBase. (R)-N-(2-Chlorobenzyl)-1-((3-methoxybenzoyl)-D-prolyl)pyrrolidine-2-carboxamide. Available from: [Link]
- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
PubChem. 1-(3-Methoxyphenyl)pyrrolidine. PubChem Compound Summary for CID 11217561. Available from: [Link]
- Google Patents. WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
National Center for Biotechnology Information. (2011). Synthesis of a New Chiral Pyrrolidine. PubMed Central. Available from: [Link]
-
Bentham Open. (2013). Supporting Information: Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7. Available from: [Link]
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MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(24), 11784. Available from: [Link]
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Available from: [Link]
-
ResearchGate. (2026). Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl-ACP Thioesterase Inhibition. Available from: [Link]
-
PubChem. (S)-Pyrrolidine-2-carboxylic acid (2-methoxy-phenyl)-amide. PubChem Compound Summary for CID 11433433. Available from: [Link]
-
Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. Available from: [Link]
-
COCONUT. 13504-85-3. Available from: [Link]
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National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed Central. Available from: [Link]
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Methodological & Application
Application Note: Optimized Synthesis of N-(3-Methoxybenzyl)-L-Proline via Reductive Amination
[1]
Executive Summary & Strategic Analysis
This application note details the robust synthesis of N-(3-methoxybenzyl)-L-proline, a structural motif commonly found in peptidomimetics and CNS-active pharmaceutical intermediates.[1]
While direct reductive amination of free amino acids (zwitterions) is possible, it often suffers from solubility issues and incomplete conversion.[1] Therefore, this guide presents two distinct protocols tailored to specific development needs:
-
Protocol A (The "Gold Standard" - Ester Route): Utilizes L-Proline Methyl Ester.[1] This method employs Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] It offers superior solubility, kinetic control, and ease of purification via acid-base extraction.[1] Recommended for drug development and scale-up. [1]
-
Protocol B (Direct Route): Utilizes free L-Proline with Sodium Cyanoborohydride (
) in Methanol.[1] This is a shorter route but involves toxic reagents and more complex isolation of the zwitterionic product.
Reaction Scheme (Protocol A)
The reaction proceeds via the formation of an iminium ion intermediate, followed by selective hydride transfer.
Figure 1: Stepwise synthetic pathway utilizing the ester protection strategy to maximize yield and purity.
Critical Reagent Selection & Safety
| Reagent | Role | Critical Attribute | Safety Note |
| 3-Methoxybenzaldehyde | Electrophile | Electronic effect: Methoxy group (EDG) slightly deactivates carbonyl; acid catalysis recommended.[1] | Irritant. |
| L-Proline Methyl Ester HCl | Nucleophile | Soluble in DCE/DCM; prevents zwitterionic solubility issues.[1] | Hygroscopic. Store in desiccator. |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | Mild, selective for iminiums over aldehydes.[1] Does not reduce ketones easily. | Water sensitive.[2] Generates acetic acid. |
| 1,2-Dichloroethane (DCE) | Solvent | Optimal dielectric constant for STAB reactions.[1] | Carcinogen. Handle in fume hood. |
| Sodium Cyanoborohydride | Alt.[2][3] Reductant | Stable in MeOH (for Protocol B). | Highly Toxic (Cyanide source). |
Protocol A: The Ester Route (Recommended)[1]
This protocol utilizes the "Abdel-Magid" conditions, widely regarded as the most reliable method for reductive amination due to the selectivity of STAB.[1]
Phase 1: Reductive Amination[1][4]
Reagents:
-
L-Proline Methyl Ester Hydrochloride: 1.0 equiv (e.g., 1.65 g, 10 mmol)[1]
-
3-Methoxybenzaldehyde: 1.1 equiv (1.50 g, 11 mmol)
-
Triethylamine (
): 1.0 equiv (1.39 mL, 10 mmol) – To free the amine salt.[1] -
Sodium Triacetoxyborohydride (STAB): 1.4 equiv (2.97 g, 14 mmol)[1]
-
Acetic Acid (AcOH): 1.0 equiv (0.6 mL) – Catalyst.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM: 30–40 mL (0.25–0.3 M).[1]
Step-by-Step Procedure:
-
Free Base Formation (In Situ): In a dry round-bottom flask under Nitrogen (
), suspend L-Proline Methyl Ester HCl in DCE. Add Triethylamine and stir for 15 minutes at Room Temperature (RT). The solution should become clear or slightly cloudy. -
Imine Equilibrium: Add 3-Methoxybenzaldehyde and Acetic Acid. Stir for 30–60 minutes.
-
Expert Insight: Although STAB allows "one-pot" addition, a short pre-stir ensures the iminium ion forms, minimizing direct reduction of the aldehyde to the alcohol (3-methoxybenzyl alcohol).[1]
-
-
Reduction: Cool the mixture slightly (0°C) if working on >10g scale to manage exotherm. Add STAB portion-wise over 5–10 minutes.
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.[1]
-
Target Mass: M+H = 236.1 (Ester).[1]
-
-
Quench: Add saturated aqueous
(30 mL) and stir vigorously for 20 minutes to quench remaining borohydride.
Phase 2: Purification (Acid-Base Extraction)[1]
This step eliminates the neutral aldehyde and alcohol by-products without chromatography.[1]
Figure 2: Acid-Base extraction logic to isolate the tertiary amine product.
Phase 3: Hydrolysis (Optional - To obtain Free Acid)[1]
If the target is the free acid N-(3-methoxybenzyl)-L-proline:
Protocol B: Direct Route (Free Acid)[1]
Use Case: When esterification is not feasible, or for rapid small-scale synthesis where chromatography is acceptable.[1] Warning: Requires handling of Cyanide-based reagents.[1]
Reagents:
-
L-Proline (Free Acid): 1.0 equiv.[1]
-
3-Methoxybenzaldehyde: 1.0 equiv.[1]
-
Sodium Cyanoborohydride (
): 1.2 equiv.[1]
Procedure:
-
Dissolve L-Proline and 3-Methoxybenzaldehyde in MeOH (0.2 M).
-
Crucial: Adjust pH to ~6 using glacial Acetic Acid. If the pH is too low (<4), reduction of the iminium is inhibited; if too high (>7), the iminium doesn't form.[1]
-
Add
in one portion. -
Stir at RT for 12–24 hours.
-
Workup: Concentrate MeOH. Redissolve in water. Run through a cation-exchange column (Dowex) or extract carefully at isoelectric pH.[1]
-
Note: The solubility of the zwitterionic product in organic solvents (DCM/EtOAc) is poor, making standard extraction difficult.[1] This is why Protocol A is preferred.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent.[1] | STAB hydrolyzes over time. Use fresh reagent or increase loading to 1.6 equiv. Ensure DCE is dry. |
| Aldehyde Reduction | Direct reduction of aldehyde before imine forms. | Increase pre-stir time (Step 2).[1] Ensure Acetic Acid is present to catalyze iminium formation. |
| Racemization | High temperature or strong base. | Keep reaction at RT or 0°C. Avoid heating during workup. STAB is generally safe for chiral centers. |
| Product in Aqueous Layer | pH incorrect during extraction. | The product is an amino acid derivative.[5] If using Protocol A (Ester), ensure pH > 9 for extraction.[1] If Protocol B (Acid), use n-Butanol for extraction.[1] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[2][3] Journal of the American Chemical Society, 93(12), 2897–2904.[1] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link][1]
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- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 10. scribd.com [scribd.com]
Application Note: Utilizing 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid in Advanced Peptide Synthesis and Peptidomimetics
Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Focus: Mechanistic causality, synthesis protocols, and conformational modulation.
Introduction & Chemical Rationale
The incorporation of constrained, non-natural amino acids is a cornerstone of modern peptidomimetic drug discovery. 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid (also referred to as N-(3-methoxybenzyl)proline) is a highly specialized proline derivative[1]. While native L-proline is unique among proteinogenic amino acids for its secondary amine—which restricts backbone dihedral angles and allows for cis/trans prolyl isomerization—N-alkylation of the pyrrolidine nitrogen fundamentally alters its physicochemical and steric profile.
-
As a Chiral Auxiliary Precursor: It serves as a sterically demanding ligand in the synthesis of Ni(II)-complexes used for the asymmetric synthesis of unnatural α-amino acids (e.g., olefinic amino acids for hydrocarbon-stapled peptides)[2][3].
-
As a Conformational Modulator: When incorporated at the N-terminus of a linear peptide, its tertiary amine can be stereoselectively oxidized to an N-oxide, forcing the peptide backbone into a rigid "NO-turn" via intramolecular hydrogen bonding.
The Causality of the 3-Methoxybenzyl Group: Why choose the 3-methoxybenzyl derivative over standard N-benzylproline? The methoxy substitution at the meta position provides an electron-donating effect that increases the electron density of the aromatic ring. This enhances π-π stacking capabilities within target protein binding pockets and improves the overall lipophilicity and organic solubility of the intermediate complexes during solid-phase peptide synthesis (SPPS).
Application I: Asymmetric Synthesis of Unnatural Amino Acids
The development of hydrocarbon-stapled peptides requires α,α-disubstituted amino acids bearing olefinic tethers[4]. Synthesizing these building blocks with high enantiomeric excess (ee > 95%) relies on chiral auxiliaries. 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid can be condensed with 2-aminobenzophenone to form a BPB-type (benzylprolyl-aminobenzophenone) ligand[3].
When complexed with Ni(II) and glycine, the bulky 3-methoxybenzyl group projects over the planar Schiff base. This creates a highly asymmetric environment, sterically shielding one face of the enolate during subsequent C-alkylation. The result is near-perfect stereocontrol when introducing side chains.
Workflow: Asymmetric synthesis of unnatural amino acids utilizing a proline-derived chiral auxiliary.
Application II: Induction of "NO-Turns" in Peptidomimetics
Short linear peptides often suffer from high conformational flexibility, leading to poor target affinity and rapid proteolytic degradation. By coupling 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid to the N-terminus of a peptide and subsequently oxidizing the tertiary amine, researchers can induce a highly stable secondary structure known as an "NO-turn".
Mechanistic Insight: Oxidation with meta-chloroperoxybenzoic acid (mCPBA) at cryogenic temperatures (-78 °C) yields the syn N-oxide with complete diastereoselectivity. The strongly electronegative N-oxide oxygen acts as a potent hydrogen bond acceptor, locking onto the amide proton of the (i+2) residue. This forms a rigid 9-atom pseudo-β-turn, stabilizing the peptide's bioactive conformation without the need for covalent macrocyclization.
Quantitative Conformational Data
The table below summarizes the conformational shifts observed when substituting standard L-proline with N-alkylated variants in a model tetrapeptide system.
| Proline Derivative at N-Terminus | Cis/Trans Amide Ratio | Turn Induction | Intramolecular H-Bond Distance (Å) |
| Native L-Proline | ~ 5:95 | Weak (Dynamic) | N/A |
| N-(3-Methoxybenzyl)proline | ~ 20:80 | Moderate | N/A |
| N-(3-Methoxybenzyl)proline N-oxide | > 99% Trans | Strong (NO-Turn) | ~ 1.9 - 2.1 |
Table 1: Conformational properties of proline derivatives. N-oxidation effectively locks the amide bond and forces a tight hydrogen bonding network.
Experimental Protocols
Protocol A: SPPS Incorporation of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
Causality Note: Coupling a bulky, N-alkylated amino acid requires highly efficient activation to overcome steric hindrance. We utilize HATU in combination with HOAt (or Oxyma) rather than standard HBTU to accelerate the formation of the active ester and prevent epimerization.
Materials:
-
Fmoc-deprotected resin-bound peptide (e.g., Rink Amide or CTC resin).
-
1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid (3.0 equivalents).
-
HATU (2.9 equivalents) and HOAt (3.0 equivalents).
-
N,N-Diisopropylethylamine (DIEA) (6.0 equivalents).
-
Anhydrous DMF.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in anhydrous DMF for 30 minutes at room temperature.
-
Activation: In a separate vial, dissolve the proline derivative, HATU, and HOAt in a minimal volume of DMF. Add DIEA and vortex for 2 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.
-
Double Coupling (Critical): Due to the steric bulk of the 3-methoxybenzyl group, drain the reaction vessel and repeat Steps 2-3 with fresh reagents for an additional 90 minutes to ensure >95% coupling efficiency.
-
Washing: Drain and wash the resin thoroughly with DMF (5x), DCM (5x), and DMF (5x).
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Protocol B: Stereoselective N-Oxidation for NO-Turn Induction
Materials:
-
Purified N-terminal 1-(3-Methoxy-benzyl)prolyl-peptide.
-
mCPBA (1.05 equivalents, purified).
-
K2CO3 (2.0 equivalents).
-
Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Solubilization: Dissolve the lyophilized peptide and K2CO3 in anhydrous DCM under an inert argon atmosphere.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Note: Strict adherence to -78 °C is required to prevent the formation of the anti-diastereomer.
-
Oxidation: Dissolve mCPBA in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Incubation: Stir the mixture at -78 °C for exactly 1 hour.
-
Quenching & Recovery: Quench the reaction with a 10% aqueous solution of sodium thiosulfate. Extract the organic layer, dry over MgSO4, and concentrate under vacuum. Purify the resulting N-oxide peptide via semi-preparative RP-HPLC.
Workflow: SPPS coupling and subsequent cryogenic N-oxidation to generate NO-turn peptidomimetics.
References
-
Santa Cruz Biotechnology. "1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid Product Specifications." Accessed March 1, 2026.
-
Ruzza, P., et al. "Proline N-oxides: modulators of the 3D conformation of linear peptides through 'NO-turns'." Organic & Biomolecular Chemistry, 2014.
-
Walensky, L. D., & Bird, G. H. "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry, 2014.
-
Belokon, Y. N., et al. "Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids." The Journal of Organic Chemistry, 2003.
Sources
- 1. 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Substituted Proline Esters
Substituted proline esters, such as 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid methyl ester, represent a critical class of scaffolds in medicinal chemistry and drug discovery. The proline ring provides a conformationally constrained backbone, which can impart favorable pharmacokinetic properties and potent biological activity when appropriately functionalized. The N-benzyl group, particularly with substituents on the aromatic ring like the methoxy group in this case, allows for the exploration of specific interactions with biological targets. This application note provides a comprehensive guide to the synthesis of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid methyl ester, focusing on a robust and scalable reductive amination protocol.
Synthetic Strategy: Reductive Amination as the Method of Choice
The target molecule is synthesized via a one-pot reductive amination reaction between L-proline methyl ester hydrochloride and 3-methoxybenzaldehyde. This method is favored over direct N-alkylation with a benzyl halide due to its milder reaction conditions, higher chemoselectivity, and the avoidance of over-alkylation byproducts[1][2]. The reaction proceeds through the in-situ formation of an iminium ion intermediate from the amine and aldehyde, which is then selectively reduced by a mild hydride reagent.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Its steric bulk and attenuated reactivity allow for the selective reduction of the iminium ion in the presence of the aldehyde, minimizing the undesired reduction of the starting aldehyde to the corresponding alcohol[3][4][5]. Dichloroethane (DCE) is a commonly used solvent for this reaction as it is aprotic and effectively solubilizes the reactants[4][6].
Experimental Workflow Overview
The overall experimental workflow for the preparation of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid methyl ester is depicted below.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol details the synthesis of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid methyl ester on a 10 mmol scale.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| L-Proline methyl ester hydrochloride | 165.62 | 1.66 | 10.0 | 1.0 |
| 3-Methoxybenzaldehyde | 136.15 | 1.50 | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.01 | 10.0 | 1.0 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 3.18 | 15.0 | 1.5 |
| Dichloroethane (DCE), anhydrous | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - | - |
| Dichloromethane (DCM) for extraction | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
| Silica Gel for chromatography | - | - | - | - |
| Eluent for chromatography | - | - | - | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add L-proline methyl ester hydrochloride (1.66 g, 10.0 mmol) and anhydrous dichloroethane (50 mL).
-
Neutralization: Add triethylamine (1.4 mL, 10.0 mmol) to the suspension to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature until the solid dissolves.
-
Aldehyde Addition: Add 3-methoxybenzaldehyde (1.35 mL, 11.0 mmol) to the reaction mixture.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 10 minutes. The addition may cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid methyl ester as a pale yellow oil.
-
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.20-7.30 (m, 1H): Aromatic proton (t)
-
6.75-6.90 (m, 3H): Aromatic protons
-
4.05 (d, J = 13.2 Hz, 1H): Benzylic CH₂
-
3.80 (s, 3H): Methoxy group (-OCH₃)
-
3.65 (s, 3H): Methyl ester (-COOCH₃)
-
3.45 (d, J = 13.2 Hz, 1H): Benzylic CH₂
-
3.20 (dd, J = 8.8, 6.0 Hz, 1H): Proline H-2
-
3.00 (ddd, J = 9.6, 9.6, 4.0 Hz, 1H): Proline H-5
-
2.35 (ddd, J = 9.6, 9.6, 6.8 Hz, 1H): Proline H-5
-
1.80-2.10 (m, 4H): Proline H-3 and H-4
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
174.5: Ester carbonyl (-COO-)
-
159.8: Aromatic C-O
-
140.0: Aromatic quaternary carbon
-
129.5: Aromatic CH
-
121.5: Aromatic CH
-
114.8: Aromatic CH
-
112.5: Aromatic CH
-
66.0: Proline C-2
-
58.0: Benzylic CH₂
-
55.2: Methoxy (-OCH₃)
-
53.0: Proline C-5
-
51.8: Methyl ester (-COOCH₃)
-
29.0: Proline C-3
-
23.0: Proline C-4
Mass Spectrometry (ESI+): Expected m/z for C₁₄H₁₉NO₃ [M+H]⁺: 250.14
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the sodium triacetoxyborohydride.
-
Formation of Side Products: The primary potential side product is the alcohol formed from the reduction of 3-methoxybenzaldehyde. Using sodium triacetoxyborohydride minimizes this; however, if it is observed, ensure the portion-wise and slow addition of the reducing agent.
-
Purification Challenges: If the product is difficult to separate from starting materials or byproducts during column chromatography, adjusting the polarity of the eluent system or using a different stationary phase (e.g., alumina) may be beneficial.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloroethane is a suspected carcinogen; handle with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere if possible and avoid contact with water.
-
Triethylamine is a corrosive and flammable liquid.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid methyl ester via reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective reaction, leading to the desired product in good yield and purity. This methodology is well-suited for researchers and professionals in the field of drug discovery and development for the synthesis of this and related N-alkylated proline derivatives.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]
-
The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Polymer Chemistry. [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Springer. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
-
Studylib. (n.d.). Secondary Amine Synthesis: Reductive Amination Lab Procedure. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
SpectraBase. (n.d.). (R)-N-(2-Chlorobenzyl)-1-((3-methoxybenzoyl)-D-prolyl)pyrrolidine-2-carboxamide - Optional[13C NMR] - Chemical Shifts. [Link]
-
MDPI. (2020). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Catalytic Hydrogenation Protocols for the Deprotection of 3-Methoxybenzyl (3-OMeBn) Ethers
Introduction & Strategic Utility
For researchers and scientists in drug development, the selection of orthogonal protecting groups is a cornerstone of complex multi-step organic synthesis. The 3-methoxybenzyl (3-OMeBn) group is a highly strategic protecting moiety for hydroxyl functions.
While the structurally related 4-methoxybenzyl (PMB) ether is prized for its extreme lability to mild oxidative cleavage (e.g., via DDQ or CAN), the 3-OMeBn group behaves fundamentally differently. The meta-positioned methoxy group cannot donate electron density via resonance to the benzylic position. Instead, it exerts a mild electron-withdrawing inductive effect.
Causality Insight: Because of this specific electronic configuration, 3-OMeBn ethers are completely stable to DDQ oxidation and mild acidic conditions. This renders them perfectly orthogonal to both PMB and Trityl (Tr) protecting groups. Their removal relies almost exclusively on catalytic hydrogenolysis, as documented in standard protective group literature from the [1].
Mechanistic Causality in Catalytic Hydrogenolysis
The cleavage of the 3-OMeBn ether carbon-oxygen bond occurs on the surface of a heterogeneous palladium catalyst. The mechanism involves:
-
Adsorption: The aromatic ring and the ethereal oxygen coordinate to the Pd surface.
-
Oxidative Addition: The Pd inserts into the benzylic C-O bond. Crucial Note: The electron-withdrawing inductive effect of the meta-methoxy group slightly destabilizes the transition state during this insertion compared to unsubstituted benzyl ethers. This makes 3-OMeBn slightly more resistant to hydrogenolysis.
-
Reductive Elimination: Transfer of surface-bound hydrides yields the deprotected alcohol and 3-methoxytoluene as a volatile byproduct.
Because of the reduced rate of oxidative addition, standard 5% Pd/C under balloon pressure (1 atm H₂) may result in sluggish reactions. To counteract this, mixed catalyst systems—such as combining Pd/C with Pd(OH)₂/C as detailed in [2]—are frequently employed to accelerate cleavage.
Comparative Cleavage Data
The following table summarizes the quantitative reactivity profiles of common benzylic protecting groups to aid in orthogonal experimental design.
| Protecting Group | Reagent / Catalyst | Mechanism of Cleavage | Relative Rate | Orthogonality Profile |
| 4-Methoxybenzyl (PMB) | DDQ (CH₂Cl₂/H₂O) | Oxidative (Resonance stabilized) | Very Fast (< 1 hr) | Cleaved; leaves 3-OMeBn and Bn intact. |
| Benzyl (Bn) | 10% Pd/C, H₂ (1 atm) | Reductive Hydrogenolysis | Fast (1-4 hrs) | Cleaved alongside 3-OMeBn. |
| 3-Methoxybenzyl (3-OMeBn) | 10% Pd/C + 20% Pd(OH)₂/C, H₂ | Reductive Hydrogenolysis | Moderate (4-12 hrs) | Stable to DDQ; cleaved by H₂. |
| Trityl (Tr) | TFA / CH₂Cl₂ (0 °C) | Brønsted Acid Catalysis | Fast (< 1 hr) | Cleaved; leaves 3-OMeBn intact. |
Experimental Protocols: Self-Validating Systems
Protocol A: Enhanced Catalytic Hydrogenolysis (H₂ Gas)
Causality for choices: Using a 1:1 mixture of Pd/C and Pearlman's catalyst (Pd(OH)₂/C) drastically reduces reaction times for stubborn benzyl ethers. The non-coordinating solvent mixture (EtOAc/MeOH) ensures the active catalyst surface is not poisoned by solvent adsorption.
Materials:
-
Substrate (3-OMeBn protected alcohol): 1.0 mmol
-
10% Pd/C (Degussa type, 50% wet): 10 mol% (based on Pd)
-
20% Pd(OH)₂/C (Pearlman's catalyst): 10 mol% (based on Pd)
-
Solvent: EtOAc / MeOH (1:1, v/v), 10 mL
-
Hydrogen gas (balloon or Parr shaker at 15-40 psi)
Step-by-Step Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in 10 mL of the EtOAc/MeOH solvent mixture. Validation: Ensure complete dissolution; precipitation will coat the catalyst and halt the reaction prematurely.
-
Catalyst Addition: Carefully add the 10% Pd/C and 20% Pd(OH)₂/C to the solution. Safety/Causality: Always add the catalyst to the solvent, never dry catalyst to dry substrate, to prevent auto-ignition of the solvent vapors by the highly active Pd surface.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum manifold. Evacuate the flask until the solvent gently bubbles, then backfill with inert gas (Ar or N₂). Repeat this cycle three times. Causality: Removing oxygen prevents the formation of water (which can agglomerate the catalyst) and mitigates explosion risks.
-
Hydrogenation: Replace the inert gas line with a hydrogen balloon. Evacuate and backfill with H₂ three times. Stir vigorously at room temperature (20-25 °C).
-
Monitoring (Self-Validation): Monitor the reaction via TLC (e.g., Hexanes/EtOAc 7:3) or LC-MS every 2 hours. The disappearance of the starting material and the appearance of the highly non-polar 3-methoxytoluene byproduct visually validates the cleavage trajectory.
-
Workup: Once complete, flush the flask with Ar to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd catalysts. Wash the pad thoroughly with EtOAc (3 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude alcohol via silica gel flash chromatography.
Protocol B: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
Causality for choices: For substrates containing halogens (e.g., aromatic chlorides) that might undergo undesired dehalogenation under H₂ gas, CTH offers a chemoselective alternative. Ammonium formate decomposes on the Pd surface to yield H₂, CO₂, and NH₃. The in-situ generated ammonia acts as a mild catalyst poison that selectively inhibits the dehalogenation pathway while allowing the C-O bond hydrogenolysis to proceed, a phenomenon supported by studies in[3].
Materials:
-
Substrate: 1.0 mmol
-
10% Pd/C: 15 mol%
-
Ammonium formate (NH₄HCO₂): 5.0 mmol (5 equivalents)
-
Solvent: Anhydrous Methanol, 10 mL
Step-by-Step Procedure:
-
Dissolve the substrate in anhydrous methanol.
-
Add the 10% Pd/C under an argon atmosphere.
-
Add solid ammonium formate in one portion. Causality: Adding it as a solid prevents the rapid, uncontrolled gas evolution that occurs if added as a concentrated aqueous solution.
-
Equip the flask with a reflux condenser and heat the mixture to 60 °C.
-
Self-Validation: The reaction will effervesce (release of CO₂ and NH₃). The cessation of vigorous bubbling highly correlates with the consumption of the formate donor. Monitor by TLC to confirm complete deprotection.
-
Upon completion (typically 1-3 hours), cool to room temperature, filter through Celite, and concentrate. Partition the residue between water and EtOAc to remove residual ammonium salts, extract the aqueous layer, dry the organic phases over Na₂SO₄, and concentrate.
Troubleshooting & Advanced Insights
-
Over-Reduction (Aromatic Saturation): Extended reaction times with highly active Pearlman's catalyst can lead to the saturation of aromatic rings. If +6 mass units (M+6) are observed via LC-MS, switch to a less active catalyst (e.g., 5% Pd/C) or add a catalytic amount of pyridine (0.5 eq) to temper the catalyst's activity.
-
Catalyst Poisoning: Thioethers or basic amines in the substrate can strongly coordinate to Pd, halting the reaction. Solution: Add 1-2 equivalents of acetic acid or trifluoroacetic acid (TFA) to protonate the basic amines, preventing their lone pairs from binding to the palladium surface.
Mechanistic Visualization
Mechanistic pathway of 3-OMeBn ether hydrogenolysis on a Pd catalyst surface.
References
-
Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Available at:[Link]
-
Synthetic Communications. "More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups." Taylor & Francis, 2006. Available at:[Link]
-
Tetrahedron Letters. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate." ScienceDirect, 1995. Available at:[Link]
Sources
Application Note: Optimized Reaction Conditions for the Amide Coupling of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
Introduction & Mechanistic Challenges
The synthesis of complex peptides and small-molecule therapeutics frequently necessitates the incorporation of N-alkylated amino acids to improve proteolytic stability, enhance lipophilicity, and modulate 3D conformation. 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid (an N-(3-methoxybenzyl)proline derivative) presents a unique synthetic challenge.
When acting as an acyl donor in amide coupling, this molecule suffers from severe steric hindrance. The bulky 3-methoxybenzyl group on the pyrrolidine nitrogen physically shields the adjacent C2-carboxylic acid, drastically reducing the rate of nucleophilic attack by the incoming amine[1]. Consequently, the activated ester intermediate has an extended half-life, which provides ample time for base-catalyzed proton abstraction at the chiral
To achieve high-yielding amide bond formation while preserving chiral integrity, the reaction conditions must be meticulously engineered to accelerate aminolysis while suppressing base-catalyzed side reactions.
Strategic Reagent Selection
Standard carbodiimide chemistry (e.g., EDC/HOBt or DIC) is generally insufficient for highly hindered N-alkyl prolines, often resulting in poor yields and significant epimerization[1]. Instead, highly reactive uronium/aminium or phosphonium salts must be utilized.
Coupling Reagents: COMU vs. HATU
For the activation of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid, COMU and HATU are the reagents of choice[1].
-
HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester, which accelerates coupling via a neighboring-group effect.
-
COMU , a third-generation morpholino-based uronium salt, offers comparable or superior reactivity to HATU but with a significantly lower propensity for epimerization. Additionally, COMU byproducts are water-soluble, simplifying downstream purification[1].
Base Selection: TMP over DIEA
While N,N-Diisopropylethylamine (DIEA) is the industry standard for peptide coupling, it is sufficiently basic to promote
Table 1: Quantitative Comparison of Coupling Reagents for N-Alkyl Prolines
| Coupling Reagent | Relative Reactivity | Est. Epimerization Rate | Byproduct Removal | Recommended Base |
| COMU | Very High | < 2.0% | Easy (Water-soluble) | TMP (Collidine) |
| HATU | Very High | 2.0 - 5.0% | Moderate | DIEA / TMP |
| PyBOP | High | 5.0 - 10.0% | Difficult (Organic) | DIEA |
| HBTU | Moderate | > 10.0% | Moderate | NMM / DIEA |
| EDC / HOBt | Low | > 15.0% | Easy (Water-soluble) | NMM |
(Note: Epimerization rates are highly dependent on the steric bulk of the specific nucleophile being coupled[1][2].)
Mechanistic Pathway
Mechanistic pathway of N-alkyl proline activation, highlighting the epimerization risk.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol solution-phase coupling scale, utilizing COMU and TMP to maximize yield and preserve the stereocenter of the 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid.
Step 1: Reagent Preparation
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Dissolve 1.0 mmol (235.28 mg) of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. DMF is critical as it stabilizes the polar transition states of the coupling reaction[3].
Step 2: Pre-Activation (Temperature Controlled)
-
Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the rate of base-catalyzed enolization during the critical activation phase.
-
Add 1.1 mmol (470.8 mg) of COMU to the solution[1].
-
Dropwise, add 3.0 mmol (396 µL) of 2,4,6-trimethylpyridine (TMP)[2].
-
Stir the mixture at 0 °C for exactly 3 to 5 minutes. Warning: Do not exceed 5 minutes of pre-activation, as extended lifetimes of the active ester in the absence of a nucleophile will inevitably lead to epimerization.
Step 3: Nucleophilic Coupling
-
Dissolve 1.1 to 1.2 mmol of the target amine in 1.0 mL of anhydrous DMF.
-
Add the amine solution dropwise to the activated ester mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).
-
Stir for 2 to 12 hours. The exact time depends heavily on the steric bulk of the incoming amine. If coupling to another hindered N-alkyl amino acid, a double-coupling strategy (re-subjecting the unreacted amine to a fresh batch of activated acid) may be required[4].
Step 4: Reaction Monitoring & Validation
-
Monitor the reaction progress via LC-MS. Look for the disappearance of the active ester mass and the formation of the product mass.
-
If performing this coupling on a solid phase, note that the standard Kaiser test is unreliable for detecting unreacted secondary amines (such as prolyl derivatives). In such cases, the Chloranil or Isatin test must be utilized to accurately validate coupling completion[3].
Step 5: Quench and Workup
-
Quench the reaction by adding 10 mL of saturated aqueous
. -
Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with 5% aqueous
(15 mL), 1M (15 mL) if the product is not acid-sensitive, and brine (15 mL). -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude material via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or preparative HPLC.
Experimental Workflow Diagram
Step-by-step experimental workflow for the amide coupling of sterically hindered prolines.
References
- Developments in peptide and amide synthesis - Luxembourg Bio Technologies.
- Monitoring of Peptide Coupling and Capping: Coupling Tests - Aapptec Peptides.
- Proline N-oxides: modulators of the 3D conformation of linear peptides through “NO-turns” - Organic & Biomolecular Chemistry (RSC Publishing).
- Fmoc-L-Glu(tBu)-DmbGly-OH: The Strategic Design and Synthetic Methodologies - Benchchem.
- A Head-to-Head Battle of Proline Protecting Groups: N-Benzoyl-L-proline vs. N-Benzyloxycarbonyl-L-proline - Benchchem.
- US5948693A - Solid phase synthesis of immunosuppressive agents - Google P
Sources
Troubleshooting & Optimization
preventing racemization of N-(3-methoxybenzyl)proline during coupling
Prepared by: Senior Application Scientist, Peptide Synthesis Division
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stereochemical integrity of N-(3-methoxybenzyl)proline during peptide synthesis. Here, we provide in-depth troubleshooting advice and validated protocols to help you minimize racemization and ensure the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: Why is N-substituted proline, like N-(3-methoxybenzyl)proline, particularly susceptible to racemization during coupling?
While the parent amino acid L-proline is known for its resistance to racemization due to the conformational rigidity of its pyrrolidine ring, which prevents the formation of a planar oxazolone intermediate, N-alkylated prolines do not share this advantage. The primary mechanism for racemization in most amino acids involves the formation of a 5(4H)-oxazolone, which readily tautomerizes, losing its stereochemical memory.[1] For N-alkylated amino acids, including N-(3-methoxybenzyl)proline, the risk of epimerization (the conversion of the L-isomer to the D-isomer at the alpha-carbon) still exists, particularly through direct enolization.[1][2] The activation of the carboxylic acid group makes the α-hydrogen more acidic and susceptible to abstraction by a base, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical purity.[2] The bulky N-substituent can also introduce steric hindrance, potentially slowing down the desired coupling reaction and allowing more time for the undesired epimerization to occur.[3][4]
Q2: What are the downstream consequences of racemization in my final peptide product?
The stereochemistry of each amino acid is fundamental to the three-dimensional structure of a peptide, which in turn dictates its biological function.[5] The introduction of a D-amino acid in place of an L-amino acid can lead to a misfolded peptide with reduced or completely lost biological activity.[5] In a therapeutic context, this is highly problematic. The D-epimer can act as an impurity that is difficult to separate, and in some cases, it may elicit an unintended biological response or an immunogenic reaction. Therefore, maintaining stereochemical purity is a critical quality attribute in drug development.
Q3: How can I accurately detect and quantify the level of racemization in my N-(3-methoxybenzyl)proline-containing peptide?
The most reliable and widely used method for quantifying racemization is chiral amino acid analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] This process involves two main stages:
-
Total Hydrolysis: The purified peptide is completely hydrolyzed back into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at elevated temperatures.[5]
-
Derivatization and Separation: The amino acid hydrolysate is then reacted with a chiral or fluorescent derivatizing agent. For HPLC, common reagents include 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F).[5][6] The resulting diastereomers or fluorescent derivatives of D- and L-proline can then be separated and quantified on a chiral HPLC column.[5][6] The percentage of racemization is determined by integrating the peak areas of the D- and L-isomers.[5]
Troubleshooting Guide: High D-Epimer Formation
This section addresses the common problem of detecting significant levels of the D-epimer of N-(3-methoxybenzyl)proline in your synthetic peptide.
Symptom: Chiral HPLC analysis of the hydrolyzed peptide reveals a D-isomer peak for N-(3-methoxybenzyl)proline that exceeds acceptable limits (e.g., >1-2%).
This issue almost always originates from the coupling conditions used for that specific residue. Below are the most common causes and their solutions.
Cause 1: Inappropriate Coupling Reagent and/or Additive
The choice of coupling reagent and additive is the single most critical factor influencing racemization.[2] Activation of the carboxylic acid is required for amide bond formation, but over-activation or the formation of unstable intermediates can promote epimerization.[7]
Troubleshooting Actions:
-
Avoid Carbodiimide/HOBt in DMF: The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) is known to cause significant racemization, particularly with proline derivatives.[5][8] HOBt has been shown to be an efficient catalyst for racemizing proline esters in certain contexts.[8]
-
Switch to an Oxyma-Based Additive: If using a carbodiimide like DIC, replace HOBt with an oxime-based additive such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[9] OxymaPure forms a reactive ester that is less prone to racemization and is considered a safer, non-explosive alternative to HOBt.[9][10]
-
Employ Modern Onium Salt Reagents: For sensitive couplings, it is highly recommended to use uronium/aminium or phosphonium salt reagents.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent choice. It is based on Oxyma, exhibits high coupling efficiency, low racemization, and is highly soluble in common solvents.[10][11]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another highly efficient reagent known for low racemization.[3][5]
-
For extremely difficult or sterically hindered couplings, phosphonium salts like PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) can be effective as they do not have the potential for guanidinylation side reactions that can occur with uronium salts.[1][5]
-
Cause 2: Suboptimal Base or Solvent Conditions
The reaction environment, dictated by the base and solvent, plays a crucial role in stabilizing or destabilizing the intermediates that lead to racemization.
Troubleshooting Actions:
-
Use a Sterically Hindered Base: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][12] Use the minimum amount of base necessary to facilitate the reaction, as excess base can increase the rate of α-hydrogen abstraction.[2][3]
-
Consider the Solvent: While DMF is a common solvent, for particularly problematic couplings, switching to a less polar solvent like dichloromethane (DCM) when using carbodiimides can sometimes suppress racemization.[5] For aggregation-prone sequences, a more solvating solvent like N-methylpyrrolidone (NMP) may be necessary, but should be paired with a low-racemization coupling reagent.[5]
Cause 3: Elevated Temperature or Prolonged Activation Time
Higher temperatures accelerate all reactions, including the undesired epimerization pathway.[5] Likewise, allowing the activated amino acid to sit for too long before it reacts with the amine can increase the opportunity for racemization.
Troubleshooting Actions:
-
Perform Couplings at Room Temperature: Avoid elevated temperatures for the N-(3-methoxybenzyl)proline coupling step. If using microwave-assisted synthesis for other residues, perform this specific coupling at a lower temperature (e.g., below 50°C) or at room temperature.[5]
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin-bound peptide immediately after a short pre-activation period (typically 1-5 minutes).[3][13] Avoid lengthy pre-activation protocols.
| Coupling Reagent | Additive | Base | Solvent | Racemization Risk | Comments |
| DIC | HOBt | DIPEA | DMF | High | This combination is strongly discouraged for sensitive amino acids.[5][8] |
| DIC | OxymaPure | DIPEA | DMF/DCM | Low | OxymaPure is a superior, safer additive for suppressing racemization.[9][10] |
| HCTU / HATU | Internal | DIPEA | DMF | Low | Highly efficient onium salts, but use a slight excess of amino acid to avoid potential guanidinylation.[3] |
| COMU | Internal | DIPEA | DMF | Very Low | Excellent performance, high solubility, and low epimerization. Often requires only 1 equivalent of base.[11] |
| PyAOP | Internal | DIPEA | DMF | Very Low | Phosphonium salt, beneficial for fragment coupling or when guanidinylation is a concern.[1] |
Visual Workflow and Protocols
Troubleshooting Logic for Racemization
Caption: Troubleshooting workflow for addressing racemization of N-(3-methoxybenzyl)proline.
Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling using COMU
This protocol outlines a robust method for incorporating Fmoc-N-(3-methoxybenzyl)proline-OH with minimal epimerization during solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-N-(3-methoxybenzyl)proline-OH (3 equivalents relative to resin loading) and COMU (2.95 equivalents) in a minimal volume of DMF.
-
Add DIPEA (3 equivalents) to the solution. Note: For COMU, some protocols find 1-2 equivalents of base to be sufficient, which can further reduce racemization risk.[11]
-
Allow the mixture to pre-activate for no more than 2 minutes at room temperature.
-
Immediately add the activated amino acid solution to the vessel containing the washed resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended time is often necessary due to the steric bulk of the N-substituted proline.
-
Perform a qualitative test (e.g., Kaiser test on a secondary amine test bead, or a test cleavage and LC-MS analysis) to confirm reaction completion. If incomplete, a second coupling may be performed, but this increases the risk of side reactions.
-
-
Washing and Chain Elongation:
-
Once the coupling is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed with the synthesis of the next amino acid in the sequence.
-
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol provides a general procedure for determining the D/L ratio of N-(3-methoxybenzyl)proline after peptide synthesis and purification.[5]
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
-
Derivatization with NBD-Cl: [5]
-
To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0).
-
Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.
-
Heat the mixture at 60°C for 10 minutes.
-
Cool the reaction and add 100 µL of 0.1 M HCl to quench the reaction.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
-
Column: Chiral stationary phase column (e.g., CHIRALPAK-IA or similar).[5][6]
-
Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in ethanol.[5][6] (Note: Gradient methods may also be employed depending on the specific proline derivative).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV/Vis or Fluorescence detector at the appropriate wavelength for the derivative (e.g., 464-465 nm for NBD derivatives).[5][6]
-
Analysis: Inject the derivatized sample. Identify the peaks corresponding to the L- and D-proline derivatives (retention times should be confirmed with derivatized D- and L-proline standards). Calculate the percentage of D-isomer using the peak areas: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved from [Link]
-
Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. Retrieved from [Link]
- Google Patents. (n.d.). CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline. Google Patents.
-
Zhang, J., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Royal Society of Chemistry. Retrieved from [Link]
-
Hartono, Y. D., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Drakenberg, T., et al. (1997). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. PMC. Retrieved from [Link]
-
Shinde, S., & P, S. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. Retrieved from [Link]
-
PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. benchchem.com [benchchem.com]
removing unreacted 3-methoxybenzaldehyde from proline reaction
Technical Support Center: Removing Unreacted 3-Methoxybenzaldehyde from Proline-Catalyzed Aldol Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of proline-catalyzed aldol reaction mixtures. A common bottleneck in these workflows is the efficient removal of excess 3-methoxybenzaldehyde. This guide provides field-proven, self-validating protocols to troubleshoot and resolve this issue without relying solely on tedious chromatography.
Mechanistic Insight: Why is 3-Methoxybenzaldehyde Persistent?
In organocatalytic asymmetric aldol reactions, L-proline acts as a secondary amine catalyst. It activates a donor ketone (or aldehyde) by forming a nucleophilic enamine intermediate, which subsequently attacks the acceptor aldehyde.
However, electron-rich aromatic substrates like 3-methoxybenzaldehyde are notoriously less electrophilic. This often results in sluggish reaction kinetics, compelling chemists to use a significant stoichiometric excess (often 2 to 5 equivalents) of the aldehyde to drive the reaction to completion and maintain high enantioselectivity[1]. Because 3-methoxybenzaldehyde has a high boiling point (~230 °C), simple rotary evaporation is ineffective. If left in the mixture, it can co-elute during silica gel chromatography or interfere with downstream biological assays.
Proline-catalyzed aldol reaction pathway highlighting unreacted 3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use standard silica gel chromatography to remove the excess aldehyde?
A1: You can, but 3-methoxybenzaldehyde often streaks on silica or has an
Q2: What is the most cost-effective method for removing this aldehyde?
A2: The aqueous sodium bisulfite (
Q3: My aldol product is sensitive to aqueous conditions and undergoes retro-aldol cleavage. What are my options? A3: In cases of aqueous instability, transition to Polymer-Assisted Solution-Phase Synthesis (PASPS). By introducing a polymer-supported scavenger, such as polymer-supported tosylhydrazine (PS-TsNHNH2), the unreacted aldehyde covalently binds to the insoluble resin via hydrazone formation[3]. The resin is then simply filtered away, completely avoiding aqueous workup[4].
Troubleshooting Workflow
Decision tree for selecting the optimal 3-methoxybenzaldehyde removal strategy.
Comparative Data: Scavenging Strategies
| Parameter | Aqueous Sodium Bisulfite Wash | Polymer-Supported Tosylhydrazine | Silica Gel Chromatography |
| Mechanism | Nucleophilic addition (water-soluble adduct) | Covalent tethering (hydrazone formation) | Differential adsorption |
| Product Compatibility | Requires aqueous stability | Excellent for sensitive/labile products | May cause streaking/degradation |
| Scalability | Excellent (Multi-gram to kg scale) | Good (Best for mg to low-gram scale) | Poor (Solvent and time-intensive) |
| Cost | Very Low | High (Resin cost) | Moderate |
| Time Required | ~30-45 minutes | ~2-4 hours (Resin swelling & reaction) | ~2-6 hours |
Validated Experimental Protocols
Protocol A: Aqueous Sodium Bisulfite Wash (Chemical Scavenging)
Causality Note: This protocol requires vigorous agitation. Because the reaction occurs at the biphasic interface between the organic solvent and the aqueous bisulfite, maximizing the surface area of the emulsion is critical for complete adduct formation[2].
-
Dissolution: Dissolve the crude proline reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Ensure complete dissolution.
-
Preparation of Scavenger: Prepare a freshly saturated aqueous solution of sodium bisulfite (
). Old solutions oxidize to sulfate and lose their nucleophilic efficacy. -
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated
solution. -
Agitation: Shake the funnel vigorously for 5–10 minutes. Vent frequently to release pressure. Self-Validation: You may observe a slight warming or the precipitation of the white bisulfite adduct at the interface, indicating a successful reaction.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (which now contains the 3-methoxybenzaldehyde-bisulfite adduct). Repeat the wash 1-2 more times to ensure total scavenging.
-
Washing & Drying: Wash the organic layer once with brine (saturated NaCl) to break any micro-emulsions and pre-dry the organic phase. Dry over anhydrous
, filter, and concentrate via rotary evaporation.
Protocol B: Polymer-Supported Scavenging (Anhydrous Alternative)
Causality Note: Macroporous or lightly cross-linked polystyrene resins must be properly swollen in an appropriate solvent to allow the 3-methoxybenzaldehyde to access the reactive tosylhydrazine sites buried within the polymer matrix[3].
-
Resin Preparation: Weigh out Polymer-Supported Tosylhydrazine (PS-TsNHNH2) resin. Calculate the required amount based on the resin's loading capacity (typically 2.0-2.5 mmol/g), aiming for a 2-3 molar equivalent excess relative to the estimated unreacted aldehyde.
-
Swelling & Reaction: Dissolve the crude mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add the dry resin directly to the flask.
-
Agitation: Stir the suspension gently at room temperature for 2–4 hours. Self-Validation Check: Spot the reaction mixture on a TLC plate (UV 254 nm) and compare it against a pure 3-methoxybenzaldehyde standard. The aldehyde spot should completely disappear when scavenging is complete.
-
Filtration: Filter the mixture through a sintered glass funnel to remove the resin (which now contains the covalently bound aldehyde). Wash the resin bed twice with fresh DCM to ensure complete recovery of your target aldol product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the purified aldol adduct.
References
-
An Enantioselective Decarboxylative Glycolate Aldol Reaction - PubMed Central (PMC) / National Institutes of Health. 1
-
Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde - BenchChem. 2
-
The synthesis of immobilised reagents based on a polymerised Triphenylphosphine scaffold for use in flow chemistry applications - University of Pretoria. 3
-
Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration - American Chemical Society (ACS). 4
Sources
Technical Support Center: Purification of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
Welcome to the technical support guide for the purification of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure you can achieve the desired purity and yield for your downstream applications.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low Overall Yield After Purification
Q1: I am experiencing a significant loss of my target compound during the purification process. What are the likely causes and how can I improve my recovery?
A1: Low recovery is a multifaceted issue that can originate from the chosen purification method or the inherent chemical properties of the compound. Here are the primary culprits and their corresponding solutions:
-
Compound Adsorption during Chromatography: The presence of both a carboxylic acid and a tertiary amine in 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid can lead to strong interactions with silica gel in normal-phase chromatography, causing product loss on the column.[1]
-
Solution: Consider deactivating the silica gel by incorporating a small percentage (0.1-1%) of an acidic modifier, such as acetic acid or formic acid, into your eluent. This will protonate the amine, reducing its interaction with the stationary phase. Alternatively, reverse-phase chromatography is a suitable alternative where such strong adsorption is less likely.
-
-
Inappropriate Solvent Selection for Recrystallization: The success of recrystallization hinges on the correct solvent choice. An ideal solvent should dissolve the compound well at higher temperatures but poorly at ambient or lower temperatures.
-
Solution: Conduct small-scale solubility tests with a range of solvents to identify the optimal one. A binary solvent system can also be effective if a single solvent does not provide the desired solubility profile.
-
-
Product Degradation: While generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases or high temperatures) can lead to degradation. The benzylic position can be susceptible to oxidation.
-
Solution: Aim for rapid purification and avoid excessive heat when removing solvents. If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2]
-
Issue 2: Persistent Impurities After Column Chromatography
Q2: I've run a column, but my 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is still contaminated with impurities. What are my next steps?
A2: The co-elution of impurities is a frequent challenge in chromatography. Here are several strategies to enhance separation:
-
Optimize the Solvent System: Minor adjustments to the eluent's polarity can dramatically affect separation on a silica gel column.
-
Solution: Implement a gradient elution, beginning with a less polar solvent system and progressively increasing the polarity. Consider exploring an entirely different solvent system. For instance, if a hexane/ethyl acetate system is failing, a dichloromethane/methanol system might offer better resolution.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase may be necessary.
-
Solution: For a polar compound like this, consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol or amino-propyl). Reverse-phase HPLC (C18 or C8 columns) often provides excellent separation for such compounds.
-
-
Consider an Alternative Purification Technique: Sometimes, chromatography alone is not enough.
-
Solution: Recrystallization can be a powerful secondary purification step to remove closely-eluting impurities. Acid-base extraction can also be employed to separate your amphoteric product from neutral or exclusively acidic/basic impurities.
-
Issue 3: Difficulty with Recrystallization
Q3: I am struggling to recrystallize my compound. It either "oils out" or doesn't crystallize at all. What should I do?
A3: Recrystallization requires careful selection of solvents and precise control over the cooling process.
-
Finding the Right Solvent:
-
Solution: Utilize the solvent selection guide provided below to perform systematic, small-scale solubility tests. An ideal solvent will completely dissolve your compound when hot but result in poor solubility when cold. If a single solvent proves inadequate, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.
-
-
"Oiling Out": This phenomenon occurs when the compound precipitates from the solution above its melting point.
-
Solution: Try using a solvent with a lower boiling point or a larger volume of the current solvent. It is also crucial to ensure the cooling process is slow and the solution remains undisturbed to encourage crystal formation over amorphous precipitation.
-
II. Frequently Asked Questions (FAQs)
Q4: What are the common impurities I should expect in my crude 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid?
A4: The impurities will largely depend on the synthetic route. However, common contaminants include:
-
Unreacted starting materials, such as proline or 3-methoxybenzyl halide.
-
By-products from the N-alkylation reaction.
-
Products of over-alkylation, where the carboxylic acid is esterified.
-
Residual solvents from the reaction and workup.
Q5: Is it necessary to protect the carboxylic acid or the amine during purification?
A5: Generally, protection is not required for standard purification techniques like chromatography or recrystallization. However, if you are employing methods that involve harsh pH conditions, protecting either the amine (e.g., as a Boc-carbamate) or the carboxylic acid (e.g., as a methyl or ethyl ester) might be beneficial to prevent unwanted side reactions.[3][4]
Q6: Can I use ion-exchange chromatography for purification?
A6: Yes, ion-exchange chromatography is a highly effective method for purifying amino acids and their derivatives.[5][6][7]
-
Cation-exchange chromatography: At a low pH, the carboxylic acid will be protonated, and the amine will be protonated, giving the molecule a net positive charge. It will bind to a cation-exchange resin and can be eluted by increasing the pH or the salt concentration.
-
Anion-exchange chromatography: At a high pH, the carboxylic acid will be deprotonated, and the amine will be neutral, giving the molecule a net negative charge. It will bind to an anion-exchange resin and can be eluted by decreasing the pH or increasing the salt concentration.
Q7: How can I confirm the purity of my final product?
A7: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
III. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Dissolve the crude 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid in a minimal amount of the eluent or a stronger solvent (e.g., methanol). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Dry pack or wet pack a glass column with silica gel in the chosen eluent system.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the determined solvent system. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2), gradually increasing the methanol concentration.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Solvent System | Polarity | Notes |
| Dichloromethane/Methanol | Medium to High | A good starting point. The ratio can be adjusted for optimal separation. |
| Ethyl Acetate/Hexane | Low to Medium | May require the addition of a small amount of acetic or formic acid. |
| Chloroform/Methanol/Ammonia | High | Useful for highly polar compounds, but be cautious with the use of chloroform. |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. If the compound dissolves, cool the solution to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
Dissolution: In a larger flask, dissolve the crude compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity |
| Ethanol | 78 | Polar Protic |
| Isopropanol | 82 | Polar Protic |
| Acetone | 56 | Polar Aprotic |
| Ethyl Acetate | 77 | Medium Polarity |
| Water | 100 | Highly Polar |
IV. Visualized Workflows
Purification Strategy Decision Tree
Caption: Decision tree for selecting an initial purification strategy.
Troubleshooting Chromatography Workflow
Caption: Stepwise approach to troubleshooting column chromatography.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. diaion.com [diaion.com]
Technical Support Center: 3-Methoxybenzyl (3-MPM) Protecting Group Strategies
Welcome to the Technical Support Center for advanced protecting group manipulations. This guide is engineered for researchers and drug development professionals working with the 3-methoxybenzyl (3-MPM or m-methoxybenzyl) ether.
While the 4-methoxybenzyl (PMB) group is a staple in organic synthesis, its extreme lability under acidic conditions can compromise complex multi-step syntheses. The 3-MPM group was developed to solve this exact problem, offering orthogonal stability to strong acids while retaining susceptibility to oxidative cleavage.
I. Frequently Asked Questions (Mechanistic Theory)
Q1: Why is the 3-methoxybenzyl (3-MPM) group completely stable to acidic conditions that readily cleave the 4-methoxybenzyl (PMB) group?
A: The stability difference is rooted in fundamental carbocation chemistry. Acid-catalyzed cleavage of benzylic ethers proceeds via an
Q2: I need to remove an isopropylidene acetal using 4N HCl, but my molecule contains a 3-MPM ether. Will the 3-MPM group survive? A: Yes. The 3-MPM group was specifically designed for this exact scenario. While PMB groups are often lost or degraded under warm, strong acidic conditions (e.g., 4N HCl in THF at 50 °C), the 3-MPM group remains completely unaffected. This allows for the chemoselective deprotection of highly acid-labile groups without compromising your benzylic protection [1].
Q3: If 3-MPM is stable to acid, how do I eventually remove it? A: 3-MPM can be removed via oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), similar to PMB. However, because the meta-methoxy group makes the aromatic ring less electron-rich than its para counterpart, the initial Single Electron Transfer (SET) step to form the radical cation is much slower. While PMB cleaves in ~10 minutes, 3-MPM requires 6 to 48 hours at room temperature. This kinetic difference was famously exploited in the total synthesis of (+)-Breynolide to achieve differential protection [2].
II. Quantitative Data: Protecting Group Reactivity Profiles
To aid in your synthetic planning, the following table summarizes the kinetic and thermodynamic stability of various benzylic protecting groups under standard deprotection conditions.
| Protecting Group | Aromatic Substitution | Acid Stability (4N HCl/THF, 50 °C) | DDQ Cleavage Time (CH₂Cl₂/H₂O, 20 °C) |
| Benzyl (Bn) | Unsubstituted | Highly Stable | Unreactive |
| 3-MPM | 3-Methoxy | Highly Stable | 6 – 48 hours |
| 3,5-DMPM | 3,5-Dimethoxy | Highly Stable | 3 – 24 hours |
| PMB (MPM) | 4-Methoxy | Labile (Cleaves rapidly) | ~10 minutes |
| DMPM | 3,4-Dimethoxy | Highly Labile | < 5 minutes |
III. Troubleshooting Guide
Issue 1: Incomplete cleavage of 3-MPM using DDQ after 24 hours.
-
Root Cause: The oxidative cleavage of 3-MPM is inherently sluggish due to the higher oxidation potential of the meta-substituted ring. Furthermore, the reaction requires water to trap the radical cation intermediate and form the hemiacetal, which subsequently collapses to release the free alcohol [3].
-
Solution:
-
Ensure your solvent system contains adequate water (strictly use a 10:1 or 18:1 ratio of CH₂Cl₂ to H₂O). Anhydrous conditions will stall the reaction at the charge-transfer complex stage.
-
Increase the equivalents of DDQ (up to 2.0 - 3.0 eq).
-
If the substrate permits, gently warm the reaction to 35 °C, but monitor closely for side reactions.
-
Issue 2: Unwanted loss of 3-MPM during Lewis acid-catalyzed reactions.
-
Root Cause: While exceptionally stable to Brønsted acids (TFA, HCl), 3-MPM is susceptible to strong Lewis acids (e.g., BBr₃, TiCl₄, or anhydrous FeCl₃). These reagents coordinate directly to the ether oxygen and force cleavage via a different transition state, bypassing the free carbocation.
-
Solution: Substitute strong Lewis acids with milder alternatives, or switch to Brønsted acid conditions where 3-MPM exhibits superior orthogonal stability.
IV. Mechanistic Visualization
Mechanistic divergence of the 3-MPM protecting group under acidic versus oxidative conditions.
V. Verified Experimental Protocols
Protocol 1: Chemoselective Acidic Cleavage of Isopropylidene Acetals in the Presence of 3-MPM
-
Causality: 4N HCl selectively protonates the acetal oxygen. The resulting oxocarbenium ion is highly favored, driving acetal cleavage. The 3-MPM ether is also protonated, but the high energy barrier required to form the destabilized meta-methoxy benzylic carbocation prevents its cleavage.
-
Self-Validating Steps:
-
Initiation: Dissolve the substrate in THF to a concentration of 0.1 M. Add 4N aqueous HCl (10 equivalents).
-
Monitoring (Validation): Heat the mixture to 50 °C. Monitor via TLC (e.g., 30% EtOAc/Hexanes). The starting material will disappear, replaced by a highly polar diol spot (lower
). Crucially, the 3-MPM group's UV activity (254 nm) will remain entirely associated with the new product spot, visually validating that the benzylic ether has not been lost. -
Quenching: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Causality: Neutralization prevents unwanted side reactions or polymerization during solvent concentration.
-
Isolation: Extract with EtOAc (3x). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 2: Oxidative Cleavage of the 3-MPM Ether
-
Causality: DDQ acts as a mild oxidant, initiating a Single Electron Transfer (SET) from the electron-rich aromatic ring. Because the meta-methoxy group is less electron-donating than a para-methoxy group, this SET is the rate-limiting step, requiring extended reaction times compared to standard PMB deprotection.
-
Self-Validating Steps:
-
Initiation: Dissolve the 3-MPM protected compound in a 10:1 mixture of CH₂Cl₂ and H₂O (0.05 M). Causality: Water is strictly required to trap the radical cation and form the hemiacetal intermediate.
-
Reagent Addition (Validation): Add DDQ (1.5 - 2.0 equivalents) in one portion. The solution will immediately turn dark green or brown, indicating the formation of the initial charge-transfer complex.
-
Reaction: Stir at 20 °C for 6 to 48 hours. Validation: Over time, a tan/white precipitate of DDQH₂ (the reduced byproduct) will form, serving as a physical indicator that the oxidation is successfully proceeding.
-
Monitoring: Check TLC. The product alcohol will appear at a lower
, while a new, highly UV-active spot corresponding to 3-methoxybenzaldehyde will appear near the solvent front. -
Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Wash the organic layer with saturated NaHSO₃ to reduce and remove any residual unreacted DDQ, dry, and purify via flash chromatography.
-
VI. References
-
Nakajima, N.; Abe, R.; Yonemitsu, O. "3-Methoxybenzyl (3-MPM) and 3,5-dimethoxybenzyl (3,5-DMPM) protecting groups for the hydroxy function less readily removable than 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) protecting groups by DDQ oxidation." Chemical and Pharmaceutical Bulletin, 1988. URL:[Link]
-
Ley, S. V., et al. "Hydroxyl Protecting Groups: Synthesis of (+)-Breynolide." Thieme Connect, 2007. URL:[Link]
optimizing reductive alkylation pH for proline derivatives
Welcome to the Technical Support Center for Reductive Alkylation. This guide is specifically engineered for researchers and drug development professionals working with proline derivatives.
Proline presents unique challenges in reductive alkylation due to its sterically hindered pyrrolidine ring and, in unprotected forms, its zwitterionic nature. This guide bridges the gap between theoretical reaction mechanisms and benchtop troubleshooting, ensuring your workflows are robust, high-yielding, and reproducible.
Part 1: Mechanistic Causality of Proline Alkylation
To troubleshoot a reaction, you must first understand the physical reality of the molecules involved. Reductive alkylation of a secondary amine like proline does not form a neutral imine; it forms a positively charged iminium ion .
The reaction proceeds via a delicate equilibrium. The secondary amine must be nucleophilic enough to attack the carbonyl (aldehyde or ketone) to form a hemiaminal. This hemiaminal must then undergo an acid-catalyzed dehydration to form the highly electrophilic iminium ion, which is subsequently trapped by a hydride source 1.
If the pH is too low, the amine (pKa ~10.6) is fully protonated into a non-nucleophilic ammonium salt. If the pH is too high, the hemiaminal cannot dehydrate.
Reductive alkylation pathway of proline derivatives highlighting pH-dependent iminium formation.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my reductive alkylation stalling at the hemiaminal stage with incomplete conversion? A1: This is the most common failure mode and is almost exclusively a pH issue. Hemiaminal dehydration to the iminium ion requires mildly acidic conditions. If your reaction pH drifts above 6.0, the dehydration stalls. Conversely, dropping the pH below 4.0 protonates the proline, halting the initial nucleophilic attack 2. Maintain a strict pH of 4.5–5.5 using acetic acid buffers.
Troubleshooting logic tree for pH optimization in proline reductive alkylation.
Q2: Which reducing agent is optimal for sterically hindered secondary amines like proline?
A2: Sodium triacetoxyborohydride (STAB,
Q3: I am observing epimerization at the alpha-carbon of my chiral proline derivative. How do I prevent this? A3: Epimerization occurs when the intermediate iminium ion tautomerizes into an enamine. Because the alpha-proton of an iminium ion is highly acidic, prolonged exposure to the iminium state causes loss of stereochemical integrity. To prevent this:
-
Use a fast-reacting hydride source: STAB reduces the iminium ion rapidly, minimizing its lifetime.
-
Lower the temperature: Run the reaction at 0°C to 10°C instead of room temperature.
-
Avoid strong bases: Never use triethylamine or DIPEA in the reaction mixture, as they actively promote enamine tautomerization.
Part 3: Quantitative Data & Reagent Selection
Selecting the correct hydride source dictates the required pH and the overall chemoselectivity of your workflow. Use the following validated data to select your reagents.
| Reducing Agent | Optimal pH Range | Chemoselectivity | Toxicity / Byproducts | Primary Use Case for Proline |
| 4.5 – 5.5 | High (Ketones remain intact) | Low (Releases acetate) | Standard organic-phase alkylations. | |
| 6.0 – 8.0 | Medium | High (HCN gas risk at low pH) | Acid-sensitive protecting groups. | |
| Picoline Borane (Pic- | 4.0 – 7.0 | High | Low | Aqueous or methanolic conditions. |
Part 4: Self-Validating Experimental Protocol
This protocol utilizes STAB for the reductive alkylation of a proline derivative. It is designed as a self-validating system , meaning physical observations at each step confirm the chemical state of the reaction.
Materials:
-
Proline derivative (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve the proline derivative and the carbonyl compound in DCE (0.2 M).
-
Validation Checkpoint: Unprotected proline is zwitterionic and may form a cloudy suspension. This is acceptable; the solution will clarify as the more lipophilic tertiary amine forms.
-
-
pH Adjustment: Add glacial acetic acid dropwise (typically 1-2 equivalents).
-
Validation Checkpoint: Spot the mixture onto water-moistened pH paper. The reading must be strictly between 4.5 and 5.5 .
-
-
Pre-incubation: Stir the mixture at room temperature for 30 minutes to allow hemiaminal/iminium equilibration.
-
Hydride Addition: Cool the reaction to 0°C. Add STAB portion-wise over 10 minutes.
-
Validation Checkpoint: Mild, slow effervescence is normal (hydrogen gas evolution from trace moisture). Vigorous bubbling indicates the pH is too low (< 3.5) , meaning the hydride is being rapidly destroyed by the acid. If this occurs, halt addition and gently adjust pH.
-
-
Reaction Monitoring: Warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.
-
Validation Checkpoint: Look for the disappearance of the hemiaminal mass
. The presence of the hemiaminal mass without the final product indicates failed dehydration (pH too high).
-
-
Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous
. Extract with Dichloromethane (DCM).-
Validation Checkpoint: The aqueous layer must test at pH > 8 . If it is acidic, the newly formed tertiary amine will remain protonated in the aqueous layer, resulting in artificially low isolated yields.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at:[Link]
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works". Available at:[Link]
-
MDPI. (2023). "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins". Molecules. Available at:[Link]
Sources
resolving emulsions during extraction of N-benzyl amino acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in the synthesis and purification of N-benzyl amino acids: the formation of stable emulsions during liquid-liquid extraction. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively.
Understanding the Challenge: Why Do N-Benzyl Amino Acids Form Emulsions?
N-benzyl amino acids are amphiphilic molecules, meaning they possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The carboxylic acid and amino groups are polar and hydrophilic, while the benzyl group is nonpolar and hydrophobic. This dual nature allows them to act as surfactant-like compounds, migrating to the interface between the aqueous and organic phases during extraction. This accumulation at the interface stabilizes small droplets of one liquid within the other, leading to the formation of a stable emulsion that can be difficult to resolve.[1][2]
The stability of these emulsions can be influenced by several factors, including:
-
pH of the aqueous phase: The charge state of the amino and carboxylic acid groups, which is dictated by the pH, affects the molecule's overall polarity and its tendency to form emulsions.
-
Choice of organic solvent: The polarity of the organic solvent will influence the solubility of the N-benzyl amino acid and can either mitigate or exacerbate emulsion formation.[3][4][5][6]
-
Concentration of the N-benzyl amino acid: Higher concentrations can lead to more significant interfacial activity and more persistent emulsions.
-
Mixing intensity: Vigorous shaking during extraction increases the surface area between the two phases, promoting the formation of fine droplets and stable emulsions.[1]
Troubleshooting Guide: Resolving Emulsions
When faced with a persistent emulsion, several techniques can be employed to facilitate phase separation. The choice of method will depend on the scale of your extraction and the specific properties of your system.
Decision-Making Workflow for Emulsion Resolution
The following diagram outlines a logical progression for tackling an emulsion during the extraction of N-benzyl amino acids.
Caption: A workflow for troubleshooting emulsions.
Frequently Asked Questions (FAQs)
Q1: I've formed a very stable emulsion during the extraction of my N-benzyl amino acid. What is the first thing I should try?
A1: The simplest and often effective first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[7] Gravity alone can sometimes be sufficient to break a weak emulsion. Gentle swirling or tapping of the funnel can also help the droplets coalesce.[7] To prevent emulsions from forming in the first place, consider gently inverting the separatory funnel multiple times rather than vigorous shaking.[1]
Q2: Why is adding brine (saturated NaCl solution) a recommended method?
A2: Adding brine is a technique known as "salting out".[1][2] The high concentration of salt in the aqueous phase increases its ionic strength and polarity.[2][8][9] This has two main effects:
-
It decreases the solubility of the organic solvent in the aqueous layer, promoting a cleaner separation.
-
It dehydrates the aqueous phase, drawing water out of the emulsion and disrupting the surfactant-like action of the N-benzyl amino acid at the interface.[9][10]
Q3: Can I use centrifugation to break an emulsion?
A3: Yes, centrifugation is a very effective mechanical method for breaking emulsions.[2][7][11][12] The applied centrifugal force accelerates the separation of the denser aqueous phase from the less dense organic phase, forcing the emulsified droplets to coalesce.[11][12] This method is particularly useful for smaller-scale extractions where the sample can be easily divided into centrifuge tubes. For larger volumes, this may be less practical.[2][13]
Q4: I don't have a suitable centrifuge. What are my other options?
A4: If centrifugation is not feasible, consider the following:
-
Addition of a different organic solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which may help to dissolve the emulsifying agent and break the emulsion.[1][2] For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexanes or a more polar solvent like a small amount of methanol might be effective.
-
Filtration: Passing the emulsified mixture through a plug of glass wool or Celite® can sometimes break the emulsion by physically disrupting the droplets.[1][2]
-
Temperature Change: Gently warming or cooling the mixture can sometimes be effective, as the viscosity and solubility of the components may change, leading to the breakdown of the emulsion.
Q5: How does the pH of the aqueous phase affect emulsion formation?
A5: The pH of the aqueous phase is critical as it determines the charge of your N-benzyl amino acid.
-
At low pH (acidic conditions): The amino group is protonated (-NH2+), and the carboxylic acid is neutral (-COOH). The molecule has a net positive charge and is more water-soluble.
-
At high pH (basic conditions): The carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH-). The molecule has a net negative charge and is more water-soluble.
-
At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive and a negative charge. At this point, the net charge is zero, and the molecule has its lowest aqueous solubility, which can sometimes increase its tendency to accumulate at the interface and form emulsions.
Adjusting the pH away from the isoelectric point can increase the solubility of the N-benzyl amino acid in the aqueous phase, potentially reducing its surfactant-like behavior and preventing or breaking an emulsion.
Q6: Can the choice of extraction solvent make a difference?
A6: Absolutely. The "like dissolves like" principle is key here.[3] A solvent that has a polarity closer to that of the N-benzyl amino acid might lead to a less defined separation and a higher chance of emulsion. Experimenting with different solvents can be a crucial part of method development. For instance, if you are experiencing persistent emulsions with a moderately polar solvent like ethyl acetate, you might try a less polar solvent like dichloromethane, though always consider the safety and environmental impact of your solvent choices.
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
This protocol describes the addition of a saturated sodium chloride solution to break an emulsion formed during the extraction of an N-benzyl amino acid.
Materials:
-
Separatory funnel containing the emulsified mixture
-
Saturated sodium chloride (brine) solution
-
Beakers or flasks for collecting the separated layers
-
Stand and ring clamp
Procedure:
-
Ensure the separatory funnel is securely held in a ring clamp with the stopcock closed.
-
Carefully remove the stopper from the top of the separatory funnel.
-
Add a volume of brine solution that is approximately 10-20% of the volume of the aqueous layer in the separatory funnel.
-
Replace the stopper and gently invert the separatory funnel a few times to mix the brine with the aqueous phase. Do not shake vigorously , as this may reform the emulsion.
-
Vent the separatory funnel by opening the stopcock while the funnel is inverted and pointed away from you.
-
Place the separatory funnel back in the ring clamp and allow it to stand. Observe for the formation of two distinct layers.
-
If the emulsion persists, you can try adding more brine in small portions.
-
Once the layers have separated, drain the lower aqueous layer and then collect the upper organic layer.
| Technique | Principle | Advantages | Disadvantages |
| Patience/Gentle Swirling | Gravity and reduced agitation | Simple, no reagents added | May be slow or ineffective for stable emulsions |
| Addition of Brine | Increases ionic strength of aqueous phase | Effective, inexpensive | Adds salt to the aqueous layer |
| Centrifugation | Mechanical force | Very effective, rapid | Requires a centrifuge, may be limited by volume |
| Addition of a Different Solvent | Alters polarity of the organic phase | Can be effective | May complicate solvent removal later |
| Filtration | Physical disruption of droplets | Simple | May not be effective for all emulsions |
References
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Altiras. (2024, October 21). The Use of Centrifugation in Petrochemicals to Recover Valuable Components. [Link]
-
Reddit. (2021, March 16). Sometimes when we are extracting polar organic solutes from organic solvents we use brine instead of water. Why is that?[Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??[Link]
-
Kluthe Magazine. (2024, November 25). How does emulsion splitting work?[Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. [Link]
-
Scilit. (n.d.). A Practical Approach to the Resolution of Racemic N‐Benzyl α‐Amino Acids by Liquid–Liquid Extraction with a Lipophilic Chiral Salen–Cobalt(III) Complex. [Link]
-
Ghent University Library. (n.d.). ENCAPSULATION AND RELEASE OF AMINO ACIDS IN DOUBLE (W/O/W) EMULSION. [Link]
- Extraction/Brine washing. (n.d.).
-
PubMed. (2007, November 7). Efficient resolution of racemic N-benzyl beta3-amino acids by iterative liquid-liquid extraction with a chiral (salen)cobalt(III) complex as enantioselective selector. [Link]
-
PubMed. (2006, April 3). A Practical Approach to the Resolution of Racemic N-benzyl Alpha-Amino Acids by Liquid-Liquid Extraction With a Lipophilic Chiral salen-cobalt(III) Complex. [Link]
-
PMC. (n.d.). Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity. [Link]
-
ResearchGate. (2025, August 6). Resolution of Racemic N‐Benzyl α‐Amino Acids by Liquid‐Liquid Extraction: A Practical Method Using a Lipophilic Chiral Cobalt(III) Salen Complex and Mechanistic Studies. [Link]
-
Effect of solute polarity on extraction efficiency using deep eutectic solvents. (n.d.). [Link]
-
OSTI.GOV. (1986, December 31). Formulation and physicochemical properties of macro- and microemulsions prepared by interfacial ion-pair formation between amino acids and fatty acids (Thesis/Dissertation). [Link]
-
Biology, Medicine, & Natural Product Chemistry. (2025, December 13). Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb. [Link]
-
Current Research in Nutrition and Food Science. (n.d.). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]
-
Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. (n.d.). [Link]
-
SciELO. (n.d.). Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. sciencebiology.org [sciencebiology.org]
- 4. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. scielo.br [scielo.br]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. public.websites.umich.edu [public.websites.umich.edu]
- 11. altiras.com [altiras.com]
- 12. How does emulsion splitting work? - Kluthe Magazine [kluthe.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR interpretation of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid
1H NMR Interpretation of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic Acid: A Comparative Guide to Solvent Systems and 2D Methodologies
Executive Summary
The structural elucidation of substituted proline derivatives, such as 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid[1], presents unique analytical challenges. Due to the presence of a tertiary amine, a carboxylic acid, and a chiral center at the C2 position, the molecule exhibits complex conformational dynamics in solution. This guide objectively compares the performance of the standard analytical workflow (1D 1H NMR in CDCl3) against an advanced methodology (1D/2D NMR in DMSO-d6), providing researchers with field-proven protocols to overcome signal overlap and exchange broadening.
The Analytical Challenge: Conformational Dynamics
In solution, N-benzyl proline derivatives exist in a delicate equilibrium between their neutral and zwitterionic forms[2]. In non-polar solvents, the intermediate rate of nitrogen inversion and pyrrolidine ring puckering leads to severe line broadening. Furthermore, the chiral center at C2 renders the adjacent benzylic protons (-CH2-) diastereotopic. Under suboptimal analytical conditions, these protons appear as a poorly resolved, broad multiplet rather than the expected sharp AB quartet[3].
Solvent-dependent equilibrium between neutral and zwitterionic states.
Performance Comparison: Solvent Systems
Choosing the correct solvent is the single most critical variable in the NMR analysis of amino acids.
Alternative A: CDCl3 (Standard Approach)
-
Performance: Suboptimal for structural verification.
-
Mechanism: CDCl3 fails to fully stabilize the zwitterion. The molecule exists as a tight ion pair or neutral species, allowing rapid nitrogen inversion. This dynamic exchange broadens the signals of the benzylic protons and the C2/C5 pyrrolidine protons[4].
Alternative B: DMSO-d6 (Recommended Approach)
-
Performance: Superior resolution and signal sharpness.
-
Mechanism: Highly polar, hydrogen-bonding solvents like DMSO-d6 force the molecule into a stable zwitterionic state. The protonation of the tertiary nitrogen locks its lone pair, halting nitrogen inversion. This sharpens the diastereotopic benzylic AB quartet (typically resolving around 4.0 - 4.3 ppm) and clarifies the scalar couplings in the pyrrolidine ring[5].
Performance Comparison: Methodological Depth
Even with the correct solvent, the aliphatic region of the pyrrolidine ring (1.7 - 2.5 ppm) suffers from intense multiplet overlap.
-
1D 1H NMR: Sufficient for identifying the 3-methoxybenzyl aromatic system (multiplets between 6.8 - 7.3 ppm) and the methoxy singlet (~3.8 ppm), but fails to unambiguously assign the C3, C4, and C5 protons.
-
2D NMR (COSY & HSQC): Essential for complete assignment. COSY traces the continuous spin system from the isolated C2-H through the heavily overlapped C3 and C4 protons, terminating at the C5 protons. HSQC separates these overlapping proton multiplets by dispersing them across their distinct 13C chemical shifts.
Comparative NMR workflow demonstrating the superiority of DMSO-d6 and 2D techniques.
Experimental Protocols: Self-Validating NMR Acquisition
To ensure reproducible and high-fidelity spectra, follow this optimized acquisition protocol:
Step 1: Sample Preparation
-
Weigh 15–20 mg of highly pure 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.
-
Causality: High concentration ensures sufficient signal-to-noise (S/N) for 2D HSQC/HMBC experiments, while anhydrous DMSO prevents water-exchange broadening of the carboxylate/ammonium protons.
Step 2: 1D 1H NMR Acquisition
-
Instrument: 400 MHz or 600 MHz NMR spectrometer.
-
Parameters: 30° pulse angle (zg30), 64 scans, 5-second relaxation delay (D1), acquired at 298 K.
-
Causality: A 5-second D1 ensures complete longitudinal relaxation (
) of the quaternary aromatic carbons and the dynamic benzylic protons, allowing for accurate quantitative integration.
Step 3: 2D COSY & HSQC Acquisition
-
COSY: Acquire with 256
increments, 16 scans per increment, using a standard gradient-selected sequence (cosygpqf). -
HSQC: Acquire with 256
increments, 32 scans per increment, optimized for Hz. -
Causality: The phase-sensitive HSQC will cleanly separate the diastereotopic C5 protons (which appear as distinct cross-peaks at the same carbon frequency) from the highly overlapped C3 and C4 multiplets.
Key 2D NMR correlations (COSY, NOESY, HMBC) for structural elucidation.
Quantitative Data Presentation
The table below summarizes the expected 1H NMR chemical shifts, demonstrating the superior resolution achieved when switching from the standard CDCl3 workflow to the optimized DMSO-d6 workflow[3][6].
| Proton Assignment | Standard Workflow (CDCl3, δ ppm) | Optimized Workflow (DMSO-d6, δ ppm) | Multiplicity & Integration | Structural Notes |
| COOH / NH+ | ~9.00 (br s) | Variable / Exchanged | 1H, broad singlet | Highly dependent on water content. |
| Aromatic H-5' | 7.25 | 7.28 | 1H, triplet ( | Meta to methoxy group. |
| Aromatic H-2' | 7.05 | 7.08 | 1H, broad singlet | Ortho to both substituents. |
| Aromatic H-6' | 6.95 | 6.98 | 1H, doublet ( | Para to methoxy group. |
| Aromatic H-4' | 6.85 | 6.88 | 1H, dd ( | Ortho to methoxy group. |
| Benzylic -CH2- | 4.35, 4.15 (broad) | 4.20, 4.05 (sharp) | 2H, AB quartet ( | Diastereotopic due to chiral C2. |
| Methoxy -OCH3 | 3.80 | 3.75 | 3H, singlet | Unaffected by solvent dynamics. |
| Pyrrolidine H-2 | 3.85 | 3.45 | 1H, dd ( | Shifted upfield in zwitterion. |
| Pyrrolidine H-5 | 3.65, 2.95 (broad) | 3.20, 2.80 | 2H, multiplets | Diastereotopic, adjacent to N. |
| Pyrrolidine H-3 | 2.30, 2.10 (overlap) | 2.15, 1.95 | 2H, multiplets | Resolved via HSQC. |
| Pyrrolidine H-4 | 2.00, 1.90 (overlap) | 1.85, 1.70 | 2H, multiplets | Resolved via HSQC. |
References
-
Bi, H.-P., Zhao, L., Liang, Y.-M., & Li, C.-J. (2009). "The copper-catalyzed decarboxylative coupling of the sp3-hybridized carbon atoms of α-amino acids." Angewandte Chemie International Edition, 48(4), 792-795. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 728719, N-Benzyl-L-proline." PubChem. URL:[Link]
Sources
Unveiling Characteristic IR Bands: A Comparative Guide to 3-Methoxybenzyl-Substituted Proline Derivatives
Introduction
In the rational design of peptidomimetics and small-molecule therapeutics, proline derivatives play a foundational role due to their unique conformational rigidity. The introduction of a 3-methoxybenzyl (m-methoxybenzyl) group to the proline nitrogen or carboxylate scaffold serves both as a robust protecting group and a lipophilic pharmacophore. For drug development professionals and synthetic chemists, verifying the regiochemistry of this substitution—specifically differentiating the meta-isomer from its ortho or para counterparts—is a critical quality control step.
Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this structural validation. This guide objectively compares the characteristic IR bands of 3-methoxybenzyl proline derivatives against unsubstituted L-proline and the isomeric 4-methoxybenzyl (para-substituted) alternatives, providing actionable experimental protocols and mechanistic insights for analytical scientists.
Structural & Vibrational Causality: The "Why" Behind the Spectra
Infrared spectroscopy is fundamentally governed by the changes in molecular dipole moments during bond vibration. The attachment of a 3-methoxybenzyl group to a proline ring introduces several highly diagnostic vibrational modes. Understanding the causality behind these bands ensures accurate spectral interpretation:
-
The Ether Linkage (C-O-C): The methoxy group features an sp²-sp³ ether bond (aromatic carbon to oxygen). Because the sp² hybridized carbon is more electronegative and the bond possesses partial double-bond character via resonance, the force constant is higher than that of purely aliphatic ethers. This causality results in a highly intense asymmetric C-O-C stretch at ~1260 cm⁻¹ , accompanied by a weaker symmetric stretch at ~1040 cm⁻¹ [1].
-
Out-of-Plane (OOP) C-H Bending: This is the most definitive spectral region for regiochemical assignment. A meta-disubstituted benzene ring (like the 3-methoxybenzyl group) leaves three adjacent hydrogen atoms and one isolated hydrogen atom on the ring. The in-phase wagging of the three adjacent hydrogens produces a strong band at ~780 cm⁻¹ , while the isolated hydrogen and ring puckering generate a distinct band at ~690 cm⁻¹ . In contrast, a para-substituted ring leaves two pairs of adjacent hydrogens, yielding a single, intense OOP band at ~820 cm⁻¹ [1].
-
Proline Core Modifications: Unsubstituted L-proline exists as a zwitterion in its solid state, exhibiting a broad NH₂⁺ stretch (~3000–2800 cm⁻¹) and asymmetric/symmetric carboxylate (COO⁻) stretches (~1620 cm⁻¹ and 1400 cm⁻¹) [2]. Upon N-alkylation with a methoxybenzyl group, the secondary amine becomes a tertiary amine, causing the N-H stretching bands to vanish. If the carboxylate is esterified or amidated, the C=O stretch shifts dramatically to the 1700–1750 cm⁻¹ region [3].
Comparative IR Band Analysis
To facilitate rapid spectral interpretation, the table below summarizes the quantitative vibrational data, contrasting the 3-methoxybenzyl derivative against baseline L-proline and the 4-methoxybenzyl alternative.
| Functional Group / Vibration | Unsubstituted L-Proline (cm⁻¹) | N-(3-Methoxybenzyl)proline (cm⁻¹) | N-(4-Methoxybenzyl)proline (cm⁻¹) |
| N-H Stretch | ~3000–2800 (broad, NH₂⁺) | Absent (Tertiary Amine) | Absent (Tertiary Amine) |
| Aromatic C-H Stretch | Absent | 3050–3020 | 3050–3020 |
| C=O Stretch (Ester/Acid) | ~1620 (Asym. COO⁻) | 1730–1700 | 1730–1700 |
| Aromatic C=C Stretch | Absent | ~1600, 1585 | ~1610, 1515 |
| C-O-C Asym. Stretch | Absent | ~1260 (Strong) | ~1250 (Strong) |
| C-O-C Sym. Stretch | Absent | ~1040 | ~1030 |
| Aromatic OOP C-H Bending | Absent | ~780 and ~690 (meta) | ~820 (para) |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
To ensure high-fidelity data collection and prevent spectral artifacts (such as the Christiansen effect or baseline sloping common in transmission KBr pellets), Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. This protocol is designed as a self-validating system.
Step 1: System Initialization & Background Collection Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow it to dry completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: A fresh background accounts for ambient atmospheric water vapor and CO₂, preventing negative peaks or baseline distortions in the final spectrum.
Step 2: Sample Loading Deposit 1–2 mg of the purified solid 3-methoxybenzyl proline derivative directly onto the center of the ATR crystal. Ensure the sample completely covers the active evanescent wave sensor area.
Step 3: Pressure Application & Validation Check Lower the ATR anvil and apply consistent pressure. Self-Validation: Monitor the live spectral preview. Increase pressure until the strongest bands (typically the C=O or C-O-C stretches) reach an absorbance of 0.2 to 0.8 AU . Exceeding 0.8 AU can lead to detector saturation and peak broadening, which obscures the fine structure of the critical OOP bending modes at 780 cm⁻¹ and 690 cm⁻¹.
Step 4: Data Acquisition Acquire the spectrum using 32 to 64 co-added scans across the 4000 to 400 cm⁻¹ range to ensure a high signal-to-noise ratio.
Step 5: Post-Processing Apply an ATR correction algorithm if comparing the results against legacy transmission (KBr) spectral libraries. Causality: ATR inherently suppresses high-wavenumber intensities relative to low-wavenumber intensities due to the wavelength-dependent depth of penetration of the evanescent wave. Correction normalizes the spectrum for accurate library matching.
Spectroscopic Validation Workflow
Figure 1: Workflow for the structural validation of 3-methoxybenzyl proline derivatives via FTIR.
References
-
Title: 3-Methoxybenzyl alcohol IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
-
Title: Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies (FT-IR spectra of L-proline) Source: ResearchGate URL: [Link]
-
Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies Source: MDPI (Molecules) URL: [Link]
A Researcher's Guide to Determining Enantiomeric Excess of N-Benzyl Proline via Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical checkpoint for ensuring the safety, efficacy, and quality of chiral molecules. N-benzyl proline, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust and accurate determination of its enantiomeric purity. As a senior application scientist, this guide moves beyond mere protocol recitation to explain the why behind the how, grounding experimental choices in established chromatographic principles.
The Principle of Chiral Separation by HPLC
At its core, chiral HPLC separates enantiomers by creating a transient diastereomeric interaction between the analyte and a chiral stationary phase (CSP).[1] This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in two distinct peaks in the chromatogram. The enantiomeric excess is then calculated from the relative areas of these two peaks.[1]
Calculation of Enantiomeric Excess (ee):
The enantiomeric excess is a measurement of the purity of a chiral substance. It is calculated using the following formula, where [R] and [S] represent the peak areas of the R and S enantiomers, respectively:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100[1]
For instance, a sample containing 95% of the L-enantiomer and 5% of the D-enantiomer would have an enantiomeric excess of 90% in favor of the L-enantiomer.
Selecting the Right Chiral Stationary Phase (CSP)
The choice of the chiral stationary phase is the most critical parameter in developing a successful enantioselective HPLC method. For proline derivatives, polysaccharide-based CSPs have demonstrated broad applicability and excellent resolving power.[2][3]
| Chiral Stationary Phase (CSP) | Principle of Separation | Suitability for N-Benzyl Proline | Key Considerations |
| Polysaccharide-Based (e.g., Chiralpak® AD-H, IA) | Based on coated or immobilized cellulose or amylose derivatives. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[2][3] | Highly Suitable. These columns are well-documented for the separation of N-protected amino acids, including proline derivatives.[2][3][4] | The choice between different polysaccharide columns (e.g., AD-H, IA, IC) can be empirical. Screening multiple columns is often the most efficient approach to finding the optimal separation.[5] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T, R) | These phases, like teicoplanin and ristocetin, offer a variety of interaction sites, including peptide linkages, aromatic rings, and carbohydrate moieties, enabling multiple chiral recognition mechanisms.[6] | Potentially Suitable. CHIROBIOTIC™ phases are effective for underivatized and N-blocked amino acids.[6] | May offer complementary selectivity to polysaccharide phases. The CHIROBIOTIC™ R, in particular, has shown unique selectivity for racemates with an acidic chiral center like N-blocked amino acids.[6] |
| Crown Ether-Based | Primarily used for the separation of primary amines through the formation of inclusion complexes. | Less Suitable for N-Benzyl Proline. While effective for many amino acids, crown ether columns are generally not the first choice for N-substituted amino acids like N-benzyl proline as they may not provide enantioseparation.[7] | More applicable to the analysis of underivatized amino acids.[7] |
Expert Recommendation: For N-benzyl proline, a polysaccharide-based CSP, such as Chiralpak® AD-H or Chiralpak® IA , is the recommended starting point due to a high probability of success based on published applications for similar proline derivatives.[2][3][4]
Optimizing the Mobile Phase: A Balancing Act
The composition of the mobile phase plays a crucial role in modulating the retention and resolution of enantiomers. For normal-phase chiral HPLC, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed.[2][4]
| Mobile Phase Component | Role in Separation | Impact on N-Benzyl Proline Analysis |
| Non-Polar Solvent (e.g., n-Hexane) | The primary component of the mobile phase in normal-phase chromatography. It minimizes interactions of the analyte with the mobile phase, promoting interaction with the CSP. | Controls the overall retention time. Higher proportions of hexane will generally lead to longer retention times. |
| Polar Modifier (e.g., Isopropanol, Ethanol) | Competes with the analyte for interaction sites on the CSP. Increasing the modifier concentration reduces retention time. | For proline derivatives with a carboxyl group, even small changes (e.g., 1%) in the alcohol content can dramatically affect resolution, highlighting the importance of hydrogen bonding in the chiral recognition mechanism.[2][3] |
| Acidic/Basic Additive (e.g., Trifluoroacetic Acid - TFA) | Suppresses the ionization of acidic or basic functional groups on the analyte, leading to improved peak shape and reproducibility.[8] | The addition of a small amount of TFA (e.g., 0.1%) is highly recommended to ensure the carboxylic acid group of N-benzyl proline is in a consistent protonation state, which is crucial for stable interactions with the CSP.[2][3][4] |
A Note on Derivatization: While direct separation is often possible, derivatization can be employed if N-benzyl proline lacks a sufficient chromophore for UV detection at desired wavelengths.[9] Reagents like NBD-Cl can be used to introduce a fluorescent tag, significantly enhancing detection sensitivity.[9] However, for routine analysis, direct detection is preferable to avoid additional sample preparation steps.
Experimental Workflow and Protocol
The following diagram and protocol outline a systematic approach to determining the enantiomeric excess of N-benzyl proline.
Caption: Workflow for determining the enantiomeric excess of N-benzyl proline.
Detailed Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent.
-
N-benzyl proline sample.
-
HPLC grade n-hexane, isopropanol, and trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane, isopropanol, and TFA. A good starting point is a ratio of 90:10:0.1 (v/v/v).[4] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the N-benzyl proline sample in the mobile phase at a concentration of approximately 1 mg/mL.[4]
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard of N-benzyl proline to determine the retention times of both enantiomers and to verify the separation.
-
Inject the prepared sample solution.
-
Integrate the peak areas of the two enantiomer peaks in the resulting chromatogram.
5. Calculation:
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.
Method Validation: Ensuring Trustworthiness
A robust analytical method requires validation to ensure its reliability. Key validation parameters for a chiral HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution of the enantiomers.
-
Linearity: The detector response should be linear over a range of concentrations for both enantiomers.[10]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with a known enantiomeric composition.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.[13]
This self-validating system ensures that the reported enantiomeric excess is a true and accurate representation of the sample's composition.
Comparative Analysis: Chiral HPLC vs. Other Techniques
While chiral HPLC is a powerful tool, it is beneficial to understand its position relative to other analytical techniques for determining enantiomeric excess.
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Physical separation of enantiomers on a chiral stationary phase. | High sensitivity, excellent resolution, robust, and well-established for quality control. | Requires reference standards for peak identification, can be time-consuming to develop methods.[10] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, suitable for volatile and thermally stable compounds. | Requires derivatization for non-volatile analytes, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Rapid, non-destructive, and provides structural information. | Lower sensitivity for trace impurities, can have complex spectra.[4] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations and reduced organic solvent consumption compared to HPLC.[1] | Requires specialized instrumentation. |
For routine quality control and accurate quantification in a regulated environment, chiral HPLC remains the gold standard due to its high sensitivity, reproducibility, and the physical separation of enantiomers. For high-throughput screening or when structural confirmation is also required, NMR can be a valuable complementary technique.
Conclusion
The determination of the enantiomeric excess of N-benzyl proline is a critical analytical task that can be reliably achieved using chiral HPLC. By selecting an appropriate polysaccharide-based chiral stationary phase, optimizing the mobile phase composition, and adhering to a validated protocol, researchers can have high confidence in their results. This guide provides the foundational knowledge and practical steps to develop and implement a robust method, ensuring the stereochemical integrity of this important synthetic building block.
References
- Benchchem. A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline.
- Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 36-42.
- Li, Y., & Wu, N. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1147-1153.
- Benchchem. A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
- ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Dong, M. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 40(4), 174-181.
- Benchchem. Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
- Ashwini, S. J., Narenderan, S. T., Meyyanathan, S. N., Babu, B., & Gowramma, B. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 643-647.
- Astec. Amino Acid and Peptide Chiral Separations.
- Impactfactor. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Elsevier. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Phenomenex. Chiral HPLC Separations.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. impactfactor.org [impactfactor.org]
- 10. uma.es [uma.es]
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- 12. rjptonline.org [rjptonline.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 3-Methoxybenzyl Proline: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzyl proline is a highly versatile synthetic intermediate, frequently utilized in the development of peptidomimetics, neuroactive compounds, and targeted catalysts. For researchers and drug development professionals, the accurate structural elucidation and pharmacokinetic quantification of this compound rely almost entirely on electrospray ionization mass spectrometry (ESI-MS).
However, analyzing proline derivatives presents a unique analytical challenge. The intrinsic gas-phase basicity of the proline ring heavily biases fragmentation pathways—a phenomenon widely documented as the "proline effect" . When an N-benzyl modification is introduced, the fragmentation logic shifts dramatically.
This guide objectively compares the performance of three major mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of 3-methoxybenzyl proline. By providing self-validating protocols and mechanistic insights, this guide will help you select the optimal instrument for your specific analytical goals.
Mechanistic Causality: The Proline Effect vs. Benzyl Cleavage
To optimize MS parameters, one must first understand the causality behind the fragmentation. In standard peptide MS/MS, the "proline effect" dictates that fragmentation occurs preferentially at the N-terminal side of the proline residue. This is driven by the exceptionally high proton affinity of the tertiary amide nitrogen , .
However, 3-methoxybenzyl proline is an N-alkylated monomer. Upon protonation in the ESI source ([M+H]+ at m/z 236.1287), the molecule undergoes collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The dominant fragmentation pathway is no longer a peptide bond cleavage, but rather the heterolytic cleavage of the nitrogen-benzyl bond.
Because the 3-methoxybenzyl moiety can form a highly resonance-stabilized carbocation (a substituted tropylium/benzyl cation), the charge is overwhelmingly retained on this fragment at low collision energies, yielding a dominant base peak at m/z 121.0653. Secondary pathways include the neutral loss of H₂O and CO (-46 Da) from the carboxylic acid moiety, and at higher energies, the opening of the pyrrolidine ring.
Fig 1: MS/MS fragmentation logic of 3-methoxybenzyl proline.
Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap
Choosing the right platform depends entirely on whether your goal is high-throughput quantification (e.g., PK/PD studies) or deep structural elucidation (e.g., impurity profiling).
Quantitative Data Presentation
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Use Case | High-throughput PK quantification | Metabolite ID & structural profiling | Deep structural elucidation & MSⁿ |
| Mass Resolution | Unit mass (~0.7 Da FWHM) | High (30,000 - 60,000 FWHM) | Ultra-high (>100,000 FWHM) |
| Mass Accuracy | ± 0.1 Da | < 5 ppm | < 1 ppm |
| Primary Target Ion | m/z 121.1 (Nominal) | m/z 121.0653 (Exact) | m/z 121.0653 (Exact) |
| Optimal CE (Primary) | 20 eV (CID) | 15-20 eV (CID) | 25 NCE (HCD) |
| Limit of Detection | Sub-pg/mL | pg/mL | pg/mL |
Experimental Protocols: Self-Validating Workflows
To ensure data integrity, the following methodologies incorporate self-validating steps to prevent false positives and instrument drift.
Protocol 1: Sample Preparation & ESI Optimization
-
Stock Preparation : Dissolve the 3-methoxybenzyl proline standard in LC-MS grade methanol to a concentration of 1 mg/mL.
-
Working Dilution : Dilute to 100 ng/mL in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (v/v). The acidic modifier is critical to ensure complete protonation of the tertiary amine prior to droplet desolvation .
-
Self-Validation (Carryover Check) : Inject a blank (solvent only) immediately prior to the sample. The 3-methoxybenzyl cation (m/z 121) is highly stable and prone to sticking to the ion optics; a blank confirms the absence of source carryover, validating that subsequent signals are true sample peaks.
Protocol 2: Q-TOF / Orbitrap Tuning and Acquisition
-
Source Parameters : Set the ESI capillary voltage to +3.5 kV and the desolvation gas temperature to 350°C.
-
Mass Calibration : Infuse a standard calibrant mix (e.g., sodium formate or proprietary tune mix) to verify that the mass accuracy is < 2 ppm before initiating the run. This validates the instrument's resolving power.
-
Fragmentation Stepping (Causality-Driven) : Acquire MS/MS spectra at stepped normalized collision energies (NCE) of 15, 30, and 45 eV.
-
Why? Low CE (15 eV) gently isolates the primary benzyl cleavage (m/z 121.0653). High CE (45 eV) forces the secondary fragmentation of the highly stable proline ring (yielding m/z 70.0657), providing definitive proof of the core pyrrolidine structure rather than just the benzyl substituent.
-
Fig 2: Standardized LC-MS workflow for proline derivative analysis.
Conclusion & Recommendations
-
For Pharmacokinetic Screening , the QqQ is the undisputed choice. The m/z 236.1 → 121.1 transition is highly sensitive, and the instrument allows for rapid dwell times necessary to map sharp UHPLC peaks.
-
For Metabolite ID and Impurity Profiling , the Q-TOF offers the best balance of fast scan speeds and exact mass confirmation, ensuring that isobaric matrix interferences do not skew your data.
-
For De Novo Structural Proof of novel synthesized derivatives, the Orbitrap provides unmatched isotopic fidelity and MSⁿ capabilities to map out complex rearrangement pathways.
References
-
Kijewska, M., et al. "Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers." Molecules 26, no. 22 (2021): 6964. URL: [Link]
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Arslanoğlu, A., et al. "Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions." Journal of the American Society for Mass Spectrometry 34, no. 8 (2023). URL: [Link]
-
Breci, L. A., et al. "Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra." Analytical Chemistry 75, no. 9 (2003): 1963-1971. URL: [Link]
-
Fleischer, H., & Thurow, K. "Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry." American Laboratory (2011). URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
